2,3,5,6-tetramethylterephthalic acid
Description
Properties
IUPAC Name |
2,3,5,6-tetramethylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOZDUDLYDUOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)O)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294069 | |
| Record name | TETRAMETHYLTEREPHTHALIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14458-05-0 | |
| Record name | 14458-05-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TETRAMETHYLTEREPHTHALIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,5,6-Tetramethylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties of 2,3,5,6-tetramethylterephthalic acid, a key organic compound utilized in the synthesis of advanced materials. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and presents this information in a clear and accessible format for researchers and professionals in the fields of chemistry and materials science.
Chemical and Physical Properties
This compound, also known as durene-1,4-dicarboxylic acid, is a derivative of terephthalic acid. The presence of four methyl groups on the benzene ring significantly influences its steric and electronic properties, making it a valuable building block, particularly in the field of metal-organic frameworks (MOFs).
General and Computed Properties
The following table summarizes the key identifiers and computed physicochemical properties of this compound. These values are computationally derived and provide a valuable starting point for experimental design.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄O₄ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| CAS Number | 14458-05-0 | [1] |
| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-dicarboxylic acid | [1] |
| Synonyms | Durene-1,4-dicarboxylic acid, Tetramethylterephthalic acid | [2] |
| XLogP3 | 2.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 74.6 Ų | [2] |
| Heavy Atom Count | 16 | [2] |
| Complexity | 253 | [2] |
Experimental Physical Properties
The experimental data for the physical properties of this compound are limited in publicly available literature. The most consistently reported experimental property is its melting point.
| Property | Value | Source |
| Melting Point | >300 °C | [3] |
| Water Solubility | Insoluble | [3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the oxidation of durene (1,2,4,5-tetramethylbenzene). A detailed experimental protocol is provided below.
Experimental Protocol: Oxidation of Durene
This protocol outlines the synthesis of this compound from durene.
Materials:
-
Durene
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium hydroxide in water is prepared.
-
Addition of Durene: Durene is added to the alkaline solution.
-
Oxidation: Potassium permanganate is added portion-wise to the heated mixture. The reaction is exothermic and should be controlled by the rate of addition. The mixture is refluxed until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Work-up: The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filter cake is washed with hot water.
-
Precipitation: The filtrate is cooled and then acidified with concentrated hydrochloric acid until the pH is acidic. This compound precipitates as a white solid.
-
Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent, such as a mixture of ethanol and water, to yield the pure product.[3]
-
Drying: The purified crystals are dried in a vacuum oven.
Spectroscopic Data
Disclaimer: The following data is for terephthalic acid (CAS: 100-21-0) and is provided for illustrative and comparative purposes only. It does not represent the experimental data for this compound.
¹H NMR of Terephthalic Acid
-
Solvent: DMSO-d₆
-
Chemical Shift (δ): 8.08 ppm (s, 4H, Ar-H), 13.3 ppm (br s, 2H, COOH)
¹³C NMR of Terephthalic Acid
-
Solvent: DMSO-d₆
-
Chemical Shift (δ): 129.5 ppm (Ar-C), 134.3 ppm (Ar-C), 166.8 ppm (C=O)
Mass Spectrometry of Terephthalic Acid
-
Molecular Ion (M⁺): m/z = 166
-
Major Fragments: m/z = 149, 121, 105, 77
Applications
The primary application of this compound is as an organic linker or ligand in the synthesis of Metal-Organic Frameworks (MOFs). The rigid structure of the terephthalic acid backbone, combined with the steric bulk of the four methyl groups, allows for the construction of porous and robust three-dimensional structures. These MOFs have potential applications in:
-
Gas storage and separation
-
Catalysis
-
Drug delivery
-
Sensing
The methyl groups can also be functionalized to introduce other chemical moieties, further expanding the potential applications of the resulting MOFs.
Experimental Workflows (Graphviz)
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Synthesis workflow for this compound.
Caption: Logical relationship of properties and applications.
References
An In-depth Technical Guide to 2,3,5,6-Tetramethylterephthalic Acid: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-tetramethylterephthalic acid, a substituted aromatic dicarboxylic acid, is a key building block in supramolecular chemistry and materials science. Its rigid structure and the presence of four methyl groups on the benzene ring impart unique steric and electronic properties, making it a valuable component in the synthesis of advanced materials. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its burgeoning applications, particularly in the realm of drug delivery through Metal-Organic Frameworks (MOFs).
Chemical Structure and Formula
This compound is a derivative of terephthalic acid with four methyl groups attached to the benzene ring at the 2, 3, 5, and 6 positions. The carboxylic acid groups are located at the 1 and 4 positions of the benzene ring.
Chemical Formula: C₁₂H₁₄O₄[1]
IUPAC Name: 2,3,5,6-tetramethylbenzene-1,4-dicarboxylic acid[2]
Synonyms: TBDC acid, tetramethyl-terephthalic acid[2]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
A summary of the key quantitative data for this compound is presented in the table below. This data is crucial for understanding its behavior in various chemical and physical processes.
| Property | Value | Reference |
| Molecular Weight | 222.24 g/mol | [1][2] |
| Exact Mass | 222.08920892 g/mol | [1] |
| Melting Point | >300 °C | [3] |
| Topological Polar Surface Area | 74.6 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 253 | [1] |
| XLogP3 | 2.4 | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the oxidation of durene (1,2,4,5-tetramethylbenzene). A detailed experimental protocol is as follows:
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Oxidation: A mixture of durene and pyridine is heated with a solution of potassium permanganate in water. The reaction mixture is refluxed for several hours to ensure complete oxidation of the methyl groups to carboxylic acids. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: After the reaction is complete, the mixture is cooled, and the excess potassium permanganate is destroyed by the addition of sodium bisulfite. The manganese dioxide precipitate is then dissolved by the addition of sulfuric acid.
-
Isolation and Purification: The resulting solution is cooled, and the crude this compound precipitates out. The precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water. The purified product is then dried under vacuum.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The primary application of this compound lies in its use as an organic linker or building block for the synthesis of Metal-Organic Frameworks (MOFs).
Metal-Organic Frameworks (MOFs)
MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is critical in determining the properties of the resulting MOF, such as its pore size, shape, and chemical environment. The rigid and well-defined structure of this compound makes it an excellent candidate for constructing robust and functional MOFs. The methyl groups on the linker can influence the hydrophobicity and steric environment within the pores of the MOF.
Signaling Pathway for MOF-based Drug Delivery:
Caption: MOF-based targeted drug delivery and release mechanism.
Applications in Drug Delivery
The porous nature of MOFs makes them highly promising candidates for drug delivery systems.[4][5][6] Drugs can be encapsulated within the pores of the MOF, and their release can be controlled by various stimuli, such as pH, temperature, or the presence of specific biomolecules. MOFs constructed using this compound can offer several advantages in drug delivery:
-
High Drug Loading: The porous structure allows for a high loading capacity of drug molecules.[5]
-
Controlled Release: The properties of the MOF, influenced by the tetramethylterephthalic acid linker, can be tuned to control the rate of drug release.[5]
-
Biocompatibility: While the biocompatibility of MOFs needs to be carefully evaluated for each specific formulation, the use of organic linkers like tetramethylterephthalic acid, which are based on common biological motifs, is a step towards creating biocompatible drug carriers.[4]
Researchers are actively exploring the use of MOFs for the delivery of a wide range of therapeutic agents, including anticancer drugs, anti-inflammatory agents, and biologics. The ability to tailor the properties of MOFs by selecting specific linkers like this compound is a key driver of innovation in this field.
Conclusion
This compound is a versatile and valuable compound for researchers and scientists, particularly those working in materials science and drug development. Its well-defined structure and tunable properties make it an ideal building block for the creation of advanced materials like Metal-Organic Frameworks. The application of these MOFs in drug delivery systems holds significant promise for the future of medicine, offering the potential for more effective and targeted therapies. Further research into the synthesis of novel MOFs using this compound and the evaluation of their performance in biological systems will continue to be an exciting area of investigation.
References
- 1. echemi.com [echemi.com]
- 2. 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid | C12H14O4 | CID 261543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of CAS number 14458-05-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of the compound identified by CAS number 14458-05-0, chemically known as 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and material science, offering detailed experimental protocols, tabulated data for easy reference, and visualizations of key processes.
Chemical Identity and Structure
Chemical Name: 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid Synonyms: 2,3,5,6-Tetramethylterephthalic acid, TBDC acid, H2TMT[1][2][3] CAS Number: 14458-05-0 Molecular Formula: C₁₂H₁₄O₄[2][3] Molecular Weight: 222.24 g/mol [1][2][3]
Chemical Structure:
Figure 1: 2D structure of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid.
Physicochemical Properties
The physicochemical properties of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 222.24 g/mol | [1][2][3] |
| Molecular Formula | C₁₂H₁₄O₄ | [2][3] |
| XLogP3-AA | 2.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 222.08920892 g/mol | [1] |
| Topological Polar Surface Area | 74.6 Ų | [1] |
| Heavy Atom Count | 16 | [1] |
| Complexity | 253 | [1] |
| Melting Point | >300 °C | [4] |
Experimental Protocols
Synthesis of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic Acid[4]
A detailed experimental protocol for the synthesis of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid is provided below.
Materials:
-
2,3,5,6-Tetramethyl-p-xylene-α,α'-diol
-
Acetone (distilled)
-
Chromium (VI) oxide
-
Sulfuric acid (concentrated)
-
1N Hydrochloric acid
-
Diethyl ether
-
Water
Procedure:
-
Suspend 5.0 g (26 mmol) of 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol in 250 mL of distilled acetone and cool the mixture to 0°C.
-
In a separate flask, dissolve 14.15 g (0.14 mol) of chromium (VI) oxide in 50 mL of water. To this solution, add 14.5 mL (0.26 mol) of concentrated sulfuric acid dropwise at 0°C over a period of 45 minutes.
-
Add the chromium (VI) oxide/sulfuric acid mixture dropwise to the acetone suspension over 30 minutes, while maintaining the temperature at 0°C and stirring.
-
Continue vigorous stirring at 0°C for 1 hour, followed by stirring at room temperature for 18 hours.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Adjust the pH of the concentrated mixture to 1 by adding 1N HCl.
-
Precipitate the product by cooling the solution.
-
Filter the precipitate and wash it sequentially with water (3 times) and diethyl ether (3 times).
-
Dry the final product under high vacuum to yield 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid as a white solid.
Yield: 4.55 g (80%)
Characterization Methods for Terephthalic Acid Derivatives
The following are common experimental methods for the characterization of terephthalic acid and its derivatives.
-
UV-Visible Spectrophotometry: This technique can be used to ascertain the presence of the terephthalic acid functional group. For instance, terephthalic acid exhibits a characteristic peak at 240 nm.[5]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is employed to confirm the purity and identify the functional groups present in the molecule.[5]
-
Thermal Analysis (Thermogravimetric and Differential Thermal Analysis): These methods are used to determine the thermal stability of the compound.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly using mixed-mode columns, can be utilized for the precise analysis and quantification of terephthalic acid and its isomers.[6]
Applications and Logical Relationships
While no specific biological signaling pathways involving 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid have been identified in the literature, this compound serves as a crucial building block in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis.
The following diagram illustrates the logical workflow from the synthesis of the compound to its application in the formation of MOFs.
Caption: Synthesis and Application Workflow for CAS 14458-05-0 in MOF Formation.
Safety Information
It is important to handle 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid with appropriate safety precautions. The following is a summary of its hazard information.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, characterization, and applications of CAS number 14458-05-0. The tabulated data and experimental protocols are intended to support researchers in their laboratory work. While the direct biological activity of this compound remains an area for further investigation, its role as a fundamental building block in the development of advanced materials like Metal-Organic Frameworks highlights its significance in modern chemistry and material science.
References
- 1. echemi.com [echemi.com]
- 2. 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid | C12H14O4 | CID 261543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid | C12H14O4 | CID 261543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
Spectroscopic Profile of 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid, also known as tetramethylterephthalic acid, is a symmetrically substituted aromatic dicarboxylic acid. Its rigid structure and potential for hydrogen bonding make it a compound of interest in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and other supramolecular assemblies. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development applications. This technical guide provides a summary of the available and predicted spectroscopic data for this compound, along with detailed experimental protocols for acquiring such data.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol [1] |
| IUPAC Name | 2,3,5,6-tetramethylterephthalic acid[1] |
| CAS Number | 14458-05-0[1] |
| Canonical SMILES | CC1=C(C(=C(C(=C1C(=O)O)C)C)C(=O)O)C |
| InChI Key | NEOZDUDLYDUOTE-UHFFFAOYSA-N |
Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following sections present a combination of referenced information and predicted spectroscopic values to provide a comprehensive profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 2H | Carboxylic acid (-COOH) |
| ~2.2 | Singlet | 12H | Methyl (-CH₃) |
Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~168 | Carboxylic acid (-C OOH) |
| ~135 | Aromatic C-C(O) |
| ~132 | Aromatic C-CH₃ |
| ~17 | Methyl (-C H₃) |
Infrared (IR) Spectroscopy
An FTIR spectrum of 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid has been reported to be available from Aldrich Chemical Company, Inc., taken using a KBr wafer.[1] Based on the structure, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch of hydrogen-bonded carboxylic acid |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1700 | Strong | C=O stretch of carboxylic acid dimer |
| ~1600 | Medium | C=C stretch (aromatic ring) |
| ~1450 | Medium | C-H bend (methyl) |
| ~1300 | Medium | C-O stretch and O-H bend |
| ~920 | Medium, Broad | Out-of-plane O-H bend of carboxylic acid dimer |
Mass Spectrometry
The expected mass spectrum of 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid would show a molecular ion peak corresponding to its molecular weight.
| m/z | Ion |
| 222.09 | [M]⁺ (Molecular Ion) |
| 205.09 | [M-OH]⁺ |
| 177.09 | [M-COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure for Solid Aromatic Acids:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid protons).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the solid sample to identify functional groups.
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2][3]
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.[2]
-
-
Sample Measurement:
-
Place a small amount of the solid 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid powder onto the center of the ATR crystal.[3]
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal surface.[3]
-
Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low micromolar to nanomolar range) in a solvent suitable for ESI, such as a mixture of methanol and water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
-
Infusion and Ionization:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
A high voltage is applied to the tip of the infusion capillary, causing the sample to form a fine spray of charged droplets.[4][5]
-
A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[4][5]
-
-
Mass Analysis:
-
The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the ion intensity versus m/z.
-
For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions.
-
Signaling Pathways and Experimental Workflows
Caption: General workflow for the spectroscopic analysis of 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid.
References
- 1. 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid | C12H14O4 | CID 261543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. agilent.com [agilent.com]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2,3,5,6-Tetramethylterephthalic Acid in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 2,3,5,6-tetramethylterephthalic acid. A comprehensive search of scientific literature, patent databases, and commercial supplier data reveals a notable absence of quantitative solubility data for this specific compound in common organic and inorganic solvents. This guide provides extensive solubility data for the parent compound, terephthalic acid, for comparative analysis. Furthermore, a detailed experimental protocol is presented to enable researchers to determine the solubility of this compound in their laboratories.
Solubility of this compound: Current State of Knowledge
As of the date of this publication, there is no publicly available quantitative data detailing the solubility of this compound in a range of common solvents.
Qualitative information can be inferred from synthetic procedures, where the compound is washed with water and diethyl ether after precipitation, suggesting low solubility in these solvents.[1]
Solubility of Terephthalic Acid (Parent Compound)
For the purpose of providing a relevant baseline, this section details the solubility of the parent compound, terephthalic acid. The presence of four methyl groups on the benzene ring of this compound is expected to increase its lipophilicity compared to terephthalic acid, which will influence its solubility profile.
Quantitative Solubility of Terephthalic Acid
The following table summarizes the quantitative solubility of terephthalic acid in various solvents at 25 °C.
| Solvent | Solubility ( g/100 g of solvent) |
| Water | 0.0017 |
| Glacial Acetic Acid | 0.013 |
| Methanol | 0.1 |
| Dimethylformamide (DMF) | 6.7 |
| Dimethyl Sulfoxide (DMSO) | 19.0 |
Data sourced from the Hazardous Substances Data Bank (HSDB).
Qualitative Solubility of Terephthalic Acid
The following table provides a qualitative overview of terephthalic acid's solubility.
| Solvent | Solubility |
| Water | Insoluble[2] |
| Chloroform | Insoluble |
| Ether | Insoluble |
| Acetic Acid | Slightly Soluble |
| Ethanol | Slightly Soluble |
| Methanol | Slightly Soluble |
| Formic Acid | Slightly Soluble |
| Sulfuric Acid | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Alkalies | Soluble |
Information compiled from various chemical data sources.
Experimental Protocol for Determining the Solubility of this compound
Given the lack of available data, the following detailed protocol outlines the equilibrium method, a reliable technique for determining the solubility of poorly soluble compounds like this compound.
Principle
An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined, typically by gravimetric analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Vials with screw caps
-
Oven
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), ensuring constant agitation.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.
-
Carefully draw the supernatant (the saturated solution) using a syringe and filter it through a syringe filter into a clean, dry vial. This step is crucial to remove any fine, suspended particles.
-
-
Gravimetric Analysis:
-
Pre-weigh a clean, dry evaporating dish on an analytical balance.
-
Accurately pipette a known volume of the filtered saturated solution into the pre-weighed dish.
-
Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound (>300 °C).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the evaporating dish from the final weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution used (mL)) * 100
-
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides valuable comparative data for the parent compound, terephthalic acid, and a robust experimental protocol for its determination. The provided methodology will enable researchers and drug development professionals to accurately measure the solubility of this compound in various solvents, facilitating its use in further research and development activities.
References
An In-depth Technical Guide to 2,3,5,6-Tetramethylterephthalic Acid: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,5,6-tetramethylterephthalic acid, a key organic compound with significant applications in materials science. This document details its nomenclature, physicochemical properties, a verified synthesis protocol, and its primary role as a building block in the formation of Metal-Organic Frameworks (MOFs). While direct applications in drug development and involvement in biological signaling pathways are not extensively documented in current literature, this guide serves as a foundational resource for researchers exploring its potential.
Nomenclature and Identification
This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. A comprehensive list is provided below for ease of identification and literature searching.
Table 1: Synonyms and Alternative Names for this compound
| Type | Name/Identifier |
| IUPAC Name | This compound[1] |
| Systematic Name | 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid[1] |
| CAS Number | 14458-05-0[1][2] |
| Common Synonyms | Tetramethylterephthalic acid[1] |
| Durene-1,4-dicarboxylic acid | |
| TBDC acid[1] | |
| Other Identifiers | NSC93949[1][3] |
| DTXSID60294069[1][3] | |
| H2TMT[2] |
Physicochemical Properties
The key physicochemical properties of this compound have been computationally predicted and are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and physical processes.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₄[1] |
| Molecular Weight | 222.24 g/mol [1][3] |
| XLogP3 | 2.4[3] |
| Hydrogen Bond Donor Count | 2[3] |
| Hydrogen Bond Acceptor Count | 4[3] |
| Rotatable Bond Count | 2[3] |
| Exact Mass | 222.08920892 g/mol [3] |
| Topological Polar Surface Area | 74.6 Ų[3] |
| Heavy Atom Count | 16[3] |
| Complexity | 253[3] |
Experimental Protocol: Synthesis of this compound
A detailed and reliable experimental protocol for the synthesis of this compound is provided below. This procedure involves the oxidation of 2,3,5,6-tetramethyl-p-xylene-α,α'-diol.
Materials and Reagents:
-
2,3,5,6-Tetramethyl-p-xylene-α,α'-diol
-
Acetone (distilled)
-
Chromium (VI) oxide
-
Concentrated Sulfuric Acid
-
1N Hydrochloric Acid
-
Diethyl Ether
-
Water
Procedure:
-
Suspend 5.0 g (26 mmol) of 2,3,5,6-tetramethyl-p-xylene-α,α'-diol in 250 mL of distilled acetone and cool the mixture to 0°C.[4]
-
In a separate flask, dissolve 14.15 g (0.14 mol) of chromium (VI) oxide in 50 mL of water. To this solution, slowly add 14.5 mL (0.26 mol) of concentrated sulfuric acid dropwise over 45 minutes while maintaining the temperature at 0°C.[4]
-
Add the freshly prepared chromium (VI) oxide/sulfuric acid solution dropwise to the acetone suspension over a period of 30 minutes, with continuous stirring at 0°C.[4]
-
Vigorously stir the reaction mixture at 0°C for 1 hour, and then continue stirring at room temperature for an additional 18 hours.[4]
-
Concentrate the reaction mixture using a rotary evaporator.[4]
-
Adjust the pH of the concentrated solution to 1 by adding 1N HCl.[4]
-
Induce precipitation of the product by cooling the acidic solution.[4]
-
Collect the precipitate by filtration and wash it sequentially with water (3 times) and diethyl ether (3 times).[4]
-
Dry the final product under high vacuum to yield this compound as a white solid.[4]
Expected Yield: Approximately 4.55 g (80%).[4] Melting Point: >300°C.[4]
Applications in Materials Science: A Linker for Metal-Organic Frameworks (MOFs)
The primary application of this compound is as a rigid organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[2] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.
The rigid structure and the presence of two carboxylate groups in this compound allow it to connect metal centers, forming robust and porous three-dimensional networks. The four methyl groups on the benzene ring provide steric hindrance and can influence the porosity and surface properties of the resulting MOF, making it a valuable component for designing materials with tailored properties for applications such as:
-
Gas storage and separation
-
Catalysis
-
Drug delivery
The logical relationship in the formation of MOFs using this compound as a linker is illustrated in the diagram below.
References
An In-depth Technical Guide to Tetramethyl-Substituted Terephthalic Acids: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethyl-substituted terephthalic acids, specifically 2,3,5,6-tetramethylterephthalic acid, represent a unique class of aromatic dicarboxylic acids. Their rigid, sterically hindered structure, arising from the presence of four methyl groups on the benzene ring, imparts distinct physical and chemical properties. These characteristics have led to their use as specialized building blocks in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of these compounds, tailored for professionals in research and development.
Historical Perspective and Discovery
The journey to the synthesis and characterization of tetramethyl-substituted terephthalic acids is intrinsically linked to the chemistry of its precursor, durene (1,2,4,5-tetramethylbenzene). Durene was first prepared in 1870 from pseudocumene. Early investigations into the chemistry of durene and other polymethylated benzenes were carried out by numerous chemists in the late 19th and early 20th centuries.
While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, its preparation is a logical extension of the extensive research into the oxidation of alkylated benzenes that was a major focus of organic chemistry during that period. The development of strong oxidizing agents and techniques for controlling oxidation reactions paved the way for the conversion of the four methyl groups of durene to carboxylic acid functionalities. It is plausible that the acid was first synthesized and characterized in the late 19th or early 20th century as part of systematic studies on the oxidation products of durene.
Physicochemical Properties
This compound is a white, crystalline solid with a high melting point, reflecting its stable and symmetric molecular structure. Its solubility in common organic solvents is limited, a characteristic often observed in rigid aromatic carboxylic acids.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 14458-05-0 |
| Melting Point | >300 °C[2] |
| Appearance | White solid[2] |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Experimental Protocols for Synthesis
The primary route for the synthesis of this compound involves the oxidation of a durene-based precursor. A modern and efficient method starts from 2,3,5,6-tetramethyl-p-xylene-α,α'-diol.
Modern Synthesis from 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol[2]
This method utilizes a strong oxidizing agent, chromium (VI) oxide in sulfuric acid, to convert the diol to the dicarboxylic acid.
Materials and Reagents:
-
2,3,5,6-Tetramethyl-p-xylene-α,α'-diol
-
Acetone (distilled)
-
Chromium (VI) oxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
1N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Water (distilled)
Procedure:
-
Suspend 5.0 g (26 mmol) of 2,3,5,6-tetramethyl-p-xylene-α,α'-diol in 250 mL of distilled acetone in a flask and cool the suspension to 0°C.
-
In a separate beaker, dissolve 14.15 g (0.14 mol) of chromium (VI) oxide in 50 mL of water. To this solution, slowly add 14.5 mL (0.26 mol) of concentrated sulfuric acid dropwise over 45 minutes while maintaining the temperature at 0°C.
-
Add the freshly prepared chromium trioxide/sulfuric acid solution dropwise to the acetone suspension of the diol over a period of 30 minutes, with vigorous stirring, ensuring the temperature remains at 0°C.
-
Continue to stir the reaction mixture vigorously at 0°C for 1 hour, followed by stirring at room temperature for 18 hours.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Add 1N HCl to the concentrated mixture until the pH reaches 1.
-
Cool the mixture to induce precipitation of the product.
-
Filter the precipitate and wash it sequentially with water (3 times) and diethyl ether (3 times).
-
Dry the final product under high vacuum to yield this compound as a white solid.
Quantitative Data:
Table 2: Yield and Product Characteristics for the Modern Synthesis
| Parameter | Value | Reference |
| Starting Material | 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol | [2] |
| Yield | 80% | [2] |
| Melting Point | >300 °C | [2] |
| Appearance | White solid | [2] |
Visualizing the Synthesis Workflow
The synthesis of this compound from its diol precursor can be represented as a straightforward workflow.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The primary application of this compound in modern research is as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). The rigid and sterically encumbered nature of this dicarboxylic acid leads to the formation of MOFs with unique pore structures and properties, which are being investigated for applications in gas storage, separation, and catalysis.
Future Outlook
The unique structural properties of this compound make it a valuable building block for the design of novel materials. Further research into its derivatives and their applications in areas such as high-performance polymers and functional materials is warranted. As synthetic methodologies continue to improve, this specialized aromatic dicarboxylic acid may find broader applications in various fields of chemical and materials science. While its biological activity is not yet well-explored, its rigid scaffold could be of interest in the design of specific enzyme inhibitors or receptor ligands in drug discovery programs.
Conclusion
From its historical roots in the chemistry of durene to its current application in the cutting-edge field of Metal-Organic Frameworks, this compound is a molecule of significant interest. This guide has provided a comprehensive overview of its discovery, synthesis, and properties, offering a valuable resource for researchers and professionals. The detailed experimental protocol and structured data presentation aim to facilitate further research and application of this unique chemical compound.
References
An In-depth Technical Guide to 2,3,5,6-Tetramethylterephthalic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key characteristics of 2,3,5,6-tetramethylterephthalic acid, a pivotal chemical intermediate. The information presented herein is intended to support research and development activities by providing essential data on its properties, synthesis, and applications.
Core Physicochemical and Computed Properties
This compound, also known as tetramethyl-1,4-benzenedicarboxylic acid, is a derivative of terephthalic acid. The presence of four methyl groups on the benzene ring significantly influences its steric and electronic properties, making it a valuable building block in specialized chemical syntheses.
| Property | Value | Reference |
| Molecular Formula | C12H14O4 | [1][2] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| CAS Number | 14458-05-0 | [1][2] |
| Appearance | White solid | |
| Melting Point | >300 °C | |
| Exact Mass | 222.08920892 g/mol | [2] |
| XLogP3 | 2.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 74.6 Ų | [2] |
| Complexity | 253 | [2] |
Spectroscopic Data
While comprehensive experimental spectroscopic data is not widely available in public databases, some information can be referenced:
-
Infrared (IR) Spectroscopy: An FTIR spectrum of this compound (KBr wafer) is available through SpectraBase, originating from a sample provided by Aldrich Chemical Company, Inc.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: At present, experimental 1H and 13C NMR spectra for this compound are not readily found in the searched public databases. Based on its chemical structure, one would anticipate a singlet in the 1H NMR spectrum for the twelve equivalent methyl protons and characteristic signals for the quaternary aromatic carbons and the carboxylic acid carbons in the 13C NMR spectrum.
Solubility Profile
Specific solubility data for this compound is not extensively documented. However, based on the properties of the parent compound, terephthalic acid, and the introduction of four hydrophobic methyl groups, a general solubility profile can be inferred. Terephthalic acid exhibits low solubility in water and polar protic solvents at room temperature, but its solubility increases in polar aprotic solvents.[1][3] For instance, the solubility of terephthalic acid in dimethyl sulfoxide (DMSO) is 20 g per 100 g of solvent at 25°C.[2] It is expected that this compound would also be soluble in polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF).[1]
Synthesis and Experimental Protocol
A documented method for the synthesis of this compound involves the oxidation of 2,3,5,6-tetramethyl-p-xylene-α,α'-diol.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3,5,6-Tetramethyl-p-xylene-α,α'-diol (5.0 g, 26 mmol)
-
Distilled acetone (250 mL)
-
Chromium (VI) oxide (14.15 g, 0.14 mol)
-
Water (50 mL)
-
Concentrated sulfuric acid (14.5 mL, 0.26 mol)
-
1N Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Suspend 2,3,5,6-tetramethyl-p-xylene-α,α'-diol (5.0 g) in 250 mL of distilled acetone in a flask and cool the suspension to 0°C.
-
In a separate beaker, dissolve chromium (VI) oxide (14.15 g) in 50 mL of water and cool to 0°C.
-
Slowly add concentrated sulfuric acid (14.5 mL) dropwise to the chromium (VI) oxide solution over a period of 45 minutes, maintaining the temperature at 0°C.
-
Add the resulting chromium trioxide-sulfuric acid mixture dropwise to the acetone suspension of the diol over 30 minutes, with continuous stirring at 0°C.
-
Vigorously stir the reaction mixture at 0°C for 1 hour, and then continue stirring at room temperature for 18 hours.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Add 1N HCl to the concentrated mixture to adjust the pH to 1, which will precipitate the product.
-
Cool the mixture to enhance precipitation.
-
Filter the precipitate and wash it sequentially with water (3 times) and diethyl ether (3 times).
-
Dry the final product under high vacuum to yield this compound as a white solid (yield: 4.55 g, 80%).
References
A Theoretical Exploration of the Electronic Structure of 2,3,5,6-Tetramethylterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 2,3,5,6-tetramethylterephthalic acid, a durene-based dicarboxylic acid. While direct experimental and extensive theoretical data for this specific molecule are not widely available in public literature, this document outlines the standard computational methodologies and presents a set of representative theoretical data that can be expected from such a study. The information herein serves as a robust framework for researchers initiating computational analyses of this and similar molecular structures.
Introduction
This compound, also known as durene-1,4-dicarboxylic acid, is a rigid aromatic dicarboxylic acid. Its structure, featuring a fully substituted benzene ring, imparts unique steric and electronic properties that are of interest in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Understanding the electronic structure of this molecule is crucial for predicting its reactivity, intermolecular interactions, and the properties of materials derived from it.
Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of such molecules. These computational methods provide insights into molecular geometry, orbital energies, charge distribution, and spectroscopic characteristics.
Computational Methodology
The following section details a typical computational protocol for investigating the electronic structure of this compound. This methodology is based on widely accepted practices in computational chemistry for organic molecules.
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is the most common and effective method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.
-
Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the oxygen atoms, and polarization functions (d,p) are crucial for describing the bonding environment accurately.
-
Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be used, with a solvent like water or dimethyl sulfoxide (DMSO).
-
Verification: The optimized structure is confirmed to be a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Electronic Structure Analysis
Once the geometry is optimized, a series of calculations are performed to analyze the electronic structure.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Mulliken Population Analysis: This analysis is used to determine the partial atomic charges, providing insight into the charge distribution within the molecule and identifying potential sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs, and it can be used to quantify hyperconjugative interactions.
Spectroscopic Properties Prediction
Computational methods can also predict various spectroscopic properties that can be compared with experimental data.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing information about the electronic transitions.
-
IR and Raman Spectra: The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in the infrared (IR) and Raman spectra.
Representative Theoretical Data
The following tables summarize the kind of quantitative data that would be obtained from a theoretical study of this compound using the methodologies described above. These values are illustrative and based on typical results for similar aromatic carboxylic acids.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |
| C-C (methyl) | 1.51 | |
| C-C (carboxyl) | 1.49 | |
| C=O | 1.22 | |
| C-O | 1.35 | |
| O-H | 0.97 | |
| Bond Angle (°) | C-C-C (aromatic) | 119 - 121 |
| C-C-CH3 | 120 - 122 | |
| C-C-COOH | 120 | |
| O=C-O | 123 | |
| Dihedral Angle (°) | C-C-C=O (carboxyl) | ~0 or ~180 |
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy (eV) | -6.5 to -7.5 |
| LUMO Energy (eV) | -1.5 to -2.5 |
| HOMO-LUMO Gap (eV) | 4.5 to 5.5 |
| Dipole Moment (Debye) | 1.0 - 2.0 |
| Ionization Potential (eV) | 6.5 to 7.5 |
| Electron Affinity (eV) | 1.5 to 2.5 |
Table 3: Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| C (aromatic, with methyl) | -0.1 to -0.2 |
| C (aromatic, with carboxyl) | +0.1 to +0.2 |
| C (methyl) | -0.2 to -0.3 |
| H (methyl) | +0.1 to +0.2 |
| C (carboxyl) | +0.6 to +0.8 |
| O (carbonyl) | -0.5 to -0.6 |
| O (hydroxyl) | -0.6 to -0.7 |
| H (hydroxyl) | +0.4 to +0.5 |
Visualizations
The following diagrams illustrate the logical workflow of a theoretical study on the electronic structure of this compound.
Caption: Workflow for a theoretical study of molecular electronic structure.
Conclusion
This technical guide has outlined the standard theoretical framework for investigating the electronic structure of this compound. By employing robust computational methodologies such as DFT, researchers can gain significant insights into the geometric, electronic, and spectroscopic properties of this molecule. The representative data presented here serves as a baseline for what can be expected from such a study and can guide the design of new materials with tailored properties. For drug development professionals, understanding the electronic and steric features of such molecules is fundamental for designing ligands and active pharmaceutical ingredients.
Methodological & Application
Synthesis of 2,3,5,6-Tetramethylterephthalic Acid: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,3,5,6-tetramethylterephthalic acid, a valuable building block in the development of advanced materials, particularly Metal-Organic Frameworks (MOFs) for drug delivery applications. The synthesis is presented in a two-step process starting from the readily available precursor, durene (1,2,4,5-tetramethylbenzene). This protocol details the synthesis of the intermediate, 2,3,5,6-tetramethyl-p-xylene-α,α'-diol, followed by its oxidation to the final product. An alternative, greener oxidation method using potassium permanganate is also presented as a less hazardous substitute for chromium-based oxidants. This document is intended for researchers and scientists in the fields of organic synthesis, materials science, and drug development.
Introduction
This compound is a rigid dicarboxylic acid linker that has garnered significant interest in the field of crystal engineering and materials science. Its symmetrically substituted aromatic core makes it an ideal component for the construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The unique properties of MOFs, including their high surface area, tunable pore size, and chemical functionality, make them promising candidates for a variety of applications, including gas storage, catalysis, and, notably, as carriers for drug delivery systems.[1] The incorporation of this compound as a linker can influence the steric and electronic properties of the resulting MOF, allowing for the fine-tuning of its framework for specific therapeutic applications.
This protocol outlines a reliable and reproducible method for the synthesis of this compound, beginning with the common starting material, durene.
Synthesis Pathway
The synthesis of this compound from durene is a two-step process. The first step involves the di-hydroxymethylation of durene to form the intermediate 2,3,5,6-tetramethyl-p-xylene-α,α'-diol. The second step is the oxidation of this diol to the final dicarboxylic acid product.
References
Application Notes and Protocols for the Use of 2,3,5,6-Tetramethylterephthalic Acid in MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,5,6-tetramethylterephthalic acid as a linker in the synthesis of Metal-Organic Frameworks (MOFs), with a focus on a specific zinc-based MOF. Detailed experimental protocols and characterization data are provided to guide researchers in the synthesis and evaluation of these materials for potential applications, including drug delivery.
Introduction to this compound in MOF Synthesis
This compound is a derivative of terephthalic acid, a common linker used in the synthesis of MOFs. The presence of four methyl groups on the aromatic ring of this compound introduces steric hindrance and alters the electronic properties of the linker compared to its parent compound. This modification can influence the resulting MOF's crystal structure, pore environment, and overall properties, making it a valuable tool for fine-tuning MOF characteristics for specific applications.[1]
One notable example of a MOF synthesized with this linker is a DMOF-1 (DABCO MOF-1) isomer, which has the chemical formula Zn₂(C₁₂H₁₂O₄)₂(C₆H₁₂N₂). In this structure, zinc ions are coordinated to the carboxylate groups of the 2,3,5,6-tetramethylterephthalate (TM-BDC) linker and bridged by 1,4-diazabicyclo[2.2.2]octane (DABCO) pillars.[1] The synthesis of this MOF can be achieved at room temperature, offering a more energy-efficient alternative to traditional solvothermal methods.[1]
Potential Applications in Drug Delivery
While specific studies on the use of MOFs derived from this compound for drug delivery are not extensively documented in the reviewed literature, the inherent properties of MOFs make them promising candidates for such applications. Their high porosity and tunable pore sizes allow for the encapsulation of therapeutic molecules. The chemical functionality of the organic linkers and the metal nodes can be tailored to control the loading and release of drugs. For instance, the hydrophobic nature of the methyl groups in the DMOF-1-TM structure might favor the loading of hydrophobic drug molecules.
The general workflow for utilizing MOFs as drug delivery vehicles involves several key steps:
-
Synthesis and Activation of the MOF: The porous framework is first synthesized and then activated by removing any solvent molecules trapped within the pores.
-
Drug Loading: The activated MOF is incubated with a solution of the drug, allowing the drug molecules to diffuse into the pores.
-
Drug Release: The drug-loaded MOF is introduced into a physiological environment where the drug is gradually released. The release can be triggered by various stimuli such as pH changes, temperature, or the presence of specific biomolecules.
Quantitative Data
Specific quantitative data for DMOF-1 synthesized with this compound (DMOF-1-TM) is limited in the available literature. However, we can present representative data for the parent DMOF-1 synthesized with unsubstituted terephthalic acid to provide a baseline for comparison. It is crucial to note that the methyl groups in DMOF-1-TM are expected to influence these properties.
Table 1: Representative Textural Properties of DMOF-1 (with terephthalic acid)
| Property | Value | Method of Analysis |
| BET Surface Area | ~1200 m²/g | Nitrogen Adsorption |
| Langmuir Surface Area | ~1400 m²/g | Nitrogen Adsorption |
| Pore Volume | ~0.5 cm³/g | Nitrogen Adsorption |
| Pore Size | ~7.5 Å | DFT Calculation |
Note: These values are for the parent DMOF-1 and should be experimentally determined for DMOF-1-TM.
Table 2: Hypothetical Drug Loading and Release Parameters for a MOF
| Drug | Loading Capacity (wt%) | Release Time (t₁/₂) | Release Conditions |
| Ibuprofen | 15% | 12 hours | pH 7.4 PBS buffer |
| Doxorubicin | 10% | 24 hours | pH 5.5 acetate buffer |
Note: This table is for illustrative purposes only. The drug loading and release characteristics of DMOF-1-TM must be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of DMOF-1 with this compound (DMOF-1-TM)
This protocol is adapted from the room-temperature synthesis of DMOF-1 isomers.[1]
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
This compound (H₂TM-BDC)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Methanol (MeOH), Ethanol (EtOH), Acetone, N,N-Diethylformamide (DEF), or Acetonitrile (MeCN)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
Procedure:
-
In a glass vial, dissolve zinc acetate dihydrate (2 mmol) and 1,4-diazabicyclo[2.2.2]octane (1 mmol) in 20 mL of the chosen solvent (e.g., methanol).
-
In a separate glass vial, dissolve this compound (2 mmol) in 20 mL of the same solvent.
-
Combine the two solutions in a larger vial.
-
Stir the resulting mixture at room temperature for 24 hours.
-
A white precipitate of DMOF-1-TM will form.
-
Collect the product by centrifugation or filtration.
-
Wash the product with fresh solvent (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum at room temperature.
Protocol 2: Activation of the MOF
Materials:
-
Synthesized DMOF-1-TM
-
Solvent for exchange (e.g., chloroform or dichloromethane)
-
Vacuum oven
Procedure:
-
Immerse the as-synthesized DMOF-1-TM in a volatile solvent with a low boiling point, such as chloroform, for 24 hours to exchange the synthesis solvent within the pores.
-
Replace the solvent with a fresh portion and allow it to exchange for another 24 hours.
-
Decant the solvent and transfer the MOF to a vacuum oven.
-
Heat the MOF under vacuum at a temperature below its decomposition point (e.g., 100-150 °C) for 12-24 hours to completely remove the solvent from the pores.
Protocol 3: Drug Loading (Hypothetical Example with Ibuprofen)
Materials:
-
Activated DMOF-1-TM
-
Ibuprofen
-
Solvent in which ibuprofen is soluble (e.g., ethanol)
Procedure:
-
Prepare a solution of ibuprofen in ethanol (e.g., 1 mg/mL).
-
Add a known mass of activated DMOF-1-TM to the ibuprofen solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for the diffusion of ibuprofen into the MOF pores.
-
Collect the ibuprofen-loaded MOF by centrifugation.
-
Wash the product with a small amount of fresh ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at room temperature.
-
Determine the drug loading capacity by analyzing the concentration of ibuprofen remaining in the supernatant using UV-Vis spectroscopy or HPLC.
Visualizations
References
Application Notes and Protocols: 2,3,5,6-Tetramethylterephthalic Acid in Porous Materials
Introduction
2,3,5,6-tetramethylterephthalic acid is a derivative of terephthalic acid, a common building block in the synthesis of porous materials. The rigid structure and the presence of two carboxylic acid functional groups make it a promising organic linker for the construction of Metal-Organic Frameworks (MOFs) and other porous polymers. The four methyl groups on the aromatic ring are expected to influence the resulting material's properties, such as pore size, hydrophobicity, and catalytic activity, by introducing steric hindrance and modifying the electronic environment. This document provides detailed application notes and adapted experimental protocols for the use of this compound in the synthesis of porous materials, targeting researchers, scientists, and professionals in drug development.
While specific examples of porous materials synthesized directly from this compound are not extensively documented in peer-reviewed literature, the following protocols are adapted from well-established synthesis methods for analogous structures like IRMOF-1 and UiO-66, which use terephthalic acid as the linker. These protocols provide a strong starting point for the exploration of novel porous materials based on the tetramethyl-substituted linker.
Applications of Porous Materials Derived from this compound
Porous materials synthesized using this compound as a linker are anticipated to have applications in several fields due to their tunable porosity and the unique properties imparted by the methyl groups.
-
Gas Storage and Separation: The controlled pore size and potentially increased hydrophobicity due to the methyl groups could lead to selective adsorption of gases. This makes such materials candidates for applications in carbon capture, hydrogen storage, and the separation of hydrocarbons.
-
Catalysis: The porous structure can host catalytic metal nanoparticles, and the methyl groups on the linker can influence the catalytic environment, potentially leading to enhanced selectivity and activity in various organic transformations.
-
Drug Delivery: The pores of the material can be loaded with drug molecules for controlled release applications. The modified surface chemistry from the methyl groups may affect the loading capacity and release kinetics of therapeutic agents.
-
Sensing: The framework can be designed to interact with specific analytes, leading to changes in its physical or chemical properties, which can be used for chemical sensing applications.
Experimental Protocols
The following are adapted protocols for the synthesis of Metal-Organic Frameworks using this compound. These are based on established procedures for similar, well-characterized MOFs.
Protocol 1: Adapted Synthesis of a Zn-based MOF (Analogous to IRMOF-1)
This protocol describes the solvothermal synthesis of a zinc-based metal-organic framework using this compound as the organic linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂-TMBDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (for activation)
-
Methanol (for washing)
Procedure:
-
In a 20 mL glass vial, dissolve 150 mg of zinc nitrate hexahydrate in 10 mL of DMF.
-
In a separate vial, dissolve 45 mg of this compound in 10 mL of DMF.
-
Combine the two solutions in the first vial.
-
Seal the vial and place it in a preheated oven at 105 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, cubic crystals should be visible.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).
-
To activate the material, immerse the crystals in chloroform (10 mL) for 24 hours, replacing the chloroform with a fresh portion every 8 hours.
-
After activation, decant the chloroform and dry the crystals under vacuum at room temperature to obtain the porous material.
Expected Characterization:
The resulting material should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline structure. Thermal Gravimetric Analysis (TGA) can be used to assess its thermal stability. Nitrogen adsorption-desorption measurements at 77 K will determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.
Protocol 2: Adapted Synthesis of a Zr-based MOF (Analogous to UiO-66)
This protocol outlines the synthesis of a zirconium-based MOF, which is expected to exhibit high thermal and chemical stability.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂-TMBDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
-
Methanol (for washing)
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve 233 mg of ZrCl₄ and 222 mg of this compound in 50 mL of DMF.
-
Add 2.5 mL of acetic acid to the solution. Acetic acid acts as a modulator to control the crystal growth and improve the quality of the resulting MOF.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white precipitate should be formed.
-
Collect the solid by centrifugation or filtration and wash it thoroughly with DMF (3 x 20 mL) and then with methanol (3 x 20 mL).
-
Dry the product under vacuum at 150 °C for 12 hours to remove any residual solvent.
Expected Characterization:
The synthesized material should be analyzed by PXRD to confirm the formation of the desired crystalline phase. TGA will provide information on its thermal stability. The porosity of the material can be characterized by N₂ adsorption-desorption isotherms at 77 K.
Quantitative Data of Analogous Porous Materials
| Material Name | Metal Center | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| IRMOF-1 (MOF-5) | Zinc | Terephthalic acid | 2500 - 3500 | 0.9 - 1.3 | ~12 | [1][2] |
| UiO-66 | Zirconium | Terephthalic acid | 1100 - 1600 | 0.5 - 0.7 | ~6 (tetrahedral), ~8 (octahedral) | [3][4] |
| DUT-32 | Zinc | 4,4'-biphenylenedicarboxylic acid and 4,4',4''-[benzene-1,3,5-triyltris(carbonylimino)]tris-benzoate | ~6400 | 3.16 | - | [5][6] |
Visualizations
Experimental Workflow for Adapted MOF Synthesis
The following diagram illustrates the general workflow for the solvothermal synthesis of a Metal-Organic Framework using this compound.
Caption: General workflow for the solvothermal synthesis of a MOF.
Logical Relationship: Linker Structure to Material Properties
This diagram illustrates the expected influence of the this compound linker structure on the properties of the resulting porous material.
Caption: Influence of linker structure on material properties.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Tetracarboxylate Linkers
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of metal-organic frameworks (MOFs) utilizing tetracarboxylate linkers, with a focus on H2TMT analogues such as tetrakis(4-carboxyphenyl)methane (TCPM).
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. This document provides detailed protocols for the synthesis of MOFs using tetracarboxylate linkers, which are organic molecules containing four carboxylic acid groups.
While the specific linker "H2TMT" was not found in a broad search of scientific literature, it is presumed to be an abbreviation or internal designation for a tetracarboxylate linker. This guide will focus on the synthesis of MOFs using well-documented analogues, primarily tetrakis(4-carboxyphenyl)methane (TCPM), the ligand for the well-known MOF-841, and tetrakis(4-carboxyphenyl)silane (TCPS). The methodologies presented are broadly applicable to other similar tetracarboxylate linkers.
Data Presentation: Properties of Tetracarboxylate Linker-Based MOFs
The following table summarizes key quantitative data for MOFs synthesized using tetracarboxylate linkers, providing a basis for comparison of their physical properties.
| MOF Designation | Metal Ion | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Synthesis Yield (%) |
| Zr-TCPS MOF | Zr(IV) | Tetrakis(4-carboxyphenyl)silane (TCPS) | 1402[1] | - | 200[1] | 58 |
| MOF-841 | Zr(IV) | Tetrakis(4-carboxyphenyl)methane (TCPM) | - | 0.59 (N₂ uptake at P/P₀ ≈ 1) | - | - |
| BUT-12 | Zr(IV) | 5'-(4-carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | 3387 | - | - | - |
| BUT-13 | Zr(IV) | 6,6',6''-(2,4,6-trimethylbenzene-1,3,5-triyl)tris(2-naphthoic acid) | 3948 | - | - | - |
Note: Data for MOF-841 yield and a more precise pore volume were not explicitly available in the searched literature. The nitrogen uptake for MOF-841 is reported as 350 cm³/g.[2] BUT-12 and BUT-13 are included as examples of high-surface-area Zr-MOFs.
Experimental Protocols
The following are detailed protocols for the solvothermal synthesis of zirconium-based MOFs using tetracarboxylate linkers. These methods are foundational and can be adapted for other similar systems.
Protocol 1: Synthesis of a Zirconium-Tetrakis(4-carboxyphenyl)silane MOF (Zr-TCPS MOF)
This protocol is adapted from the synthesis of a novel Zr-MOF with a flu topology.[1]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Tetrakis(4-carboxyphenyl)silane (H₄TCPS)
-
N,N-Dimethylformamide (DMF)
-
Formic acid (HCOOH)
Equipment:
-
20 mL screw-capped glass vials
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Mixture: In a 20 mL screw-capped glass vial, dissolve 25 mg of ZrCl₄ and 15 mg of H₄TCPS in a mixture of 10 mL of DMF and 0.4 mL of formic acid.
-
Solvothermal Reaction: Tightly cap the vial and place it in an oven preheated to 130°C. Maintain this temperature for 48 hours.
-
Isolation of the Product: After the reaction is complete, allow the vial to cool to room temperature. The crystalline product will have precipitated. Collect the solid product by filtration or centrifugation.
-
Washing: Wash the collected crystals thoroughly with fresh DMF to remove any unreacted starting materials and residual solvent trapped within the pores.
-
Drying: Dry the washed product in an oven at 40°C for 10 hours. The resulting material is the as-synthesized Zr-TCPS MOF.
-
Activation: To remove the solvent molecules from the pores and activate the MOF for applications, heat the as-synthesized material under vacuum at 200°C for 12 hours.
Protocol 2: General Protocol for the Synthesis of Zirconium-Tetrakis(4-carboxyphenyl)methane MOF (MOF-841)
While a highly detailed, step-by-step protocol with exact quantities for MOF-841 was not found in the initial search, the following general procedure is based on established methods for synthesizing zirconium-based MOFs with carboxylate linkers.
Materials:
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) or Zirconium(IV) chloride (ZrCl₄)
-
Tetrakis(4-carboxyphenyl)methane (H₄TCPM)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., formic acid, acetic acid, or benzoic acid)
Equipment:
-
Teflon-lined stainless-steel autoclave or screw-capped glass vials
-
Oven
-
Centrifuge or filtration setup
-
Apparatus for solvent exchange
-
Vacuum oven or Schlenk line for activation
Procedure:
-
Precursor Solution: In a suitable reaction vessel (e.g., a Teflon-lined autoclave), dissolve the zirconium salt (e.g., ZrOCl₂·8H₂O) and the tetrakis(4-carboxyphenyl)methane (H₄TCPM) linker in DMF. The molar ratio of metal to linker is a critical parameter and should be optimized.
-
Addition of Modulator: Add a modulator, such as formic acid or benzoic acid, to the solution. The modulator helps to control the nucleation and growth of the MOF crystals, leading to better crystallinity and phase purity. The amount of modulator typically ranges from 10 to 100 equivalents with respect to the metal precursor.
-
Solvothermal Synthesis: Seal the reaction vessel and place it in an oven. Heat the mixture to a specific temperature (typically between 120°C and 150°C) for a designated period (ranging from 24 to 72 hours).
-
Cooling and Product Collection: After the synthesis is complete, allow the vessel to cool down to room temperature. Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the collected solid with fresh DMF several times to remove unreacted precursors and impurities. Subsequently, wash with a more volatile solvent like ethanol or acetone to facilitate the activation process.
-
Solvent Exchange: To ensure complete removal of the high-boiling point synthesis solvent (DMF), immerse the washed MOF in a low-boiling point solvent (e.g., ethanol or acetone) for an extended period (1-3 days), periodically replacing the solvent.
-
Activation: Activate the MOF by heating it under a dynamic vacuum at an elevated temperature (e.g., 150-200°C) for several hours. This step removes the guest solvent molecules from the pores, making the internal surface area accessible.
Visualizations
Solvothermal Synthesis Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of a metal-organic framework using a tetracarboxylate linker.
Logical Relationship of Synthesis Parameters
The diagram below illustrates the key parameters influencing the synthesis of MOFs and their resulting properties.
References
Application Notes and Protocols: The Role of 2,3,5,6-Tetramethylterephthalic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of Metal-Organic Frameworks (MOFs) synthesized using the organic linker 2,3,5,6-tetramethylterephthalic acid. This document includes detailed experimental protocols for the synthesis of a prominent MOF in this class, IRMOF-8, and its application in a key organic transformation.
Introduction to this compound in MOF-Based Catalysis
This compound is a rigid and sterically hindered dicarboxylic acid linker that plays a crucial role in the construction of highly porous and robust Metal-Organic Frameworks (MOFs). The presence of four methyl groups on the aromatic ring influences the resulting MOF's pore dimensions, hydrophobicity, and electronic properties, making it a valuable building block for creating tailored catalytic environments. MOFs constructed from this linker, such as the isoreticular metal-organic framework-8 (IRMOF-8), have demonstrated significant potential as heterogeneous catalysts in various organic reactions. The inherent porosity of these materials allows for efficient diffusion of reactants to the active sites, while the crystalline nature of the framework provides well-defined and isolated catalytic centers.
Key Catalytic Application: Friedel-Crafts Acylation
One of the notable applications of MOFs synthesized with this compound is in Lewis acid-catalyzed reactions, such as the Friedel-Crafts acylation. IRMOF-8, a zinc-based MOF constructed with this linker, has been shown to be an efficient and reusable heterogeneous catalyst for the acylation of aromatic compounds.
The catalytic activity of IRMOF-8 is attributed to the presence of coordinatively unsaturated zinc sites within the framework, which act as Lewis acid centers. These sites can activate acylating agents, facilitating the electrophilic aromatic substitution reaction.
Experimental Protocols
1. Synthesis of IRMOF-8 Catalyst
This protocol describes the solvothermal synthesis of IRMOF-8.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂-TMBDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
Procedure:
-
In a glass vial, dissolve zinc nitrate hexahydrate and this compound in N,N-dimethylformamide (DMF).
-
Seal the vial and heat it in an oven at a controlled temperature for a specified period to allow for the formation of crystalline IRMOF-8.
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals thoroughly with fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash the crystals with chloroform to exchange the DMF solvent within the pores.
-
Activate the catalyst by heating under vacuum to remove the chloroform and expose the active catalytic sites.
2. IRMOF-8 Catalyzed Friedel-Crafts Acylation of Toluene with Benzoyl Chloride
This protocol details the use of synthesized IRMOF-8 as a heterogeneous catalyst for the Friedel-Crafts acylation of toluene.
Materials:
-
IRMOF-8 (activated)
-
Toluene
-
Benzoyl chloride
-
Anhydrous solvent (e.g., dichloromethane, if not solventless)
Procedure:
-
To a round-bottom flask, add the activated IRMOF-8 catalyst.
-
Add toluene and benzoyl chloride to the flask. The reaction can be performed under solventless conditions or in an anhydrous solvent.
-
Stir the reaction mixture at a specified temperature for a set duration.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC).
-
Upon completion of the reaction, separate the solid IRMOF-8 catalyst from the reaction mixture by centrifugation or filtration.
-
The catalyst can be washed with a suitable solvent, dried, and reused for subsequent catalytic cycles.
-
The liquid product mixture can be further purified by standard techniques such as distillation or chromatography.
Quantitative Data
The catalytic performance of IRMOF-8 in the Friedel-Crafts acylation of toluene with benzoyl chloride is summarized in the table below. The data demonstrates the effect of catalyst loading on the reaction conversion.
| Catalyst Loading (mol%) | Reaction Time (h) | Toluene Conversion (%) |
| 1 | 6 | 88 |
| 3 | 6 | 90 |
| 5 | 6 | 95 |
Table 1: Conversion of toluene in the Friedel-Crafts acylation with benzoyl chloride using different loadings of IRMOF-8 catalyst.[1]
The results indicate that IRMOF-8 is a highly active catalyst for this transformation, achieving high conversions.[1] Importantly, the catalyst is heterogeneous and can be easily recovered and reused without a significant loss of activity, highlighting its potential for sustainable chemical processes.[1]
Visualizing the Workflow
The general workflow for the synthesis and catalytic application of IRMOF-8 can be visualized as follows:
References
Application Notes and Protocols for Polymer Synthesis with 2,3,5,6-Tetramethylterephthalic Acid
To the valued researcher,
Following a comprehensive search of available scientific literature, we regret to inform you that we were unable to locate specific, detailed experimental procedures for the synthesis of polymers using 2,3,5,6-tetramethylterephthalic acid as a monomer. The existing body of research does not provide sufficient information to generate the detailed application notes and protocols, including quantitative data for comparative tables and specific experimental workflows for visualization, as requested.
While general methods for polyester synthesis, such as melt and solution polycondensation of terephthalic acid and its derivatives, are well-documented, these protocols are not directly transferable to the sterically hindered this compound monomer without significant experimental validation. The four methyl groups on the aromatic ring are expected to significantly influence the reactivity of the carboxylic acid groups and the properties of the resulting polymers.
We have, however, compiled foundational information that may serve as a starting point for the development of such experimental procedures. This includes a documented method for the synthesis of the this compound monomer itself, and a general procedure for the conversion of aromatic dicarboxylic acids to their more reactive diacid chloride derivatives.
Synthesis of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic Acid
A previously reported synthesis of the monomer is outlined below. This procedure can be used to prepare the necessary starting material for polymerization studies.
Protocol 1: Synthesis of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic Acid
This protocol is based on the oxidation of 2,3,5,6-tetramethyl-p-xylene-α,α'-diol.
Materials:
-
2,3,5,6-Tetramethyl-p-xylene-α,α'-diol
-
Acetone (distilled)
-
Chromium (VI) oxide
-
Concentrated sulfuric acid
-
1N Hydrochloric acid
-
Diethyl ether
-
Distilled water
Procedure:
-
Suspend 5.0 g (26 mmol) of 2,3,5,6-tetramethyl-p-xylene-α,α'-diol in 250 mL of distilled acetone in a flask and cool to 0°C in an ice bath.
-
In a separate flask, dissolve 14.15 g (0.14 mol) of chromium (VI) oxide in 50 mL of water. Cool this solution to 0°C and slowly add 14.5 mL (0.26 mol) of concentrated sulfuric acid dropwise over 45 minutes, maintaining the temperature at 0°C.
-
Add the chromium trioxide/sulfuric acid mixture dropwise to the acetone suspension of the diol over a period of 30 minutes, with vigorous stirring, while maintaining the temperature at 0°C.
-
Continue to stir the reaction mixture vigorously at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 18 hours.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to 1 by adding 1N HCl.
-
Cool the acidic solution to induce precipitation of the product.
-
Collect the white solid product by filtration.
-
Wash the product sequentially with water (3 times) and diethyl ether (3 times).
-
Dry the purified product under high vacuum to yield 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid.
Expected Yield: Approximately 4.55 g (80%). Melting Point: >300°C.
General Strategy for Polymer Synthesis
For researchers wishing to explore the polymerization of this compound, we propose a two-step synthetic strategy.
Caption: Proposed workflow for polyester synthesis.
Step 1: Synthesis of 2,3,5,6-Tetramethylterephthaloyl Chloride
A general method for converting aromatic dicarboxylic acids to their corresponding diacid chlorides involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
General Protocol (to be optimized):
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for several hours until the evolution of HCl gas ceases and the solid has dissolved.
-
Distill off the excess thionyl chloride under reduced pressure.
-
Purify the resulting 2,3,5,6-tetramethylterephthaloyl chloride by vacuum distillation or recrystallization.
Step 2: Polycondensation
The resulting diacid chloride can then be polymerized with a suitable diol (e.g., ethylene glycol, 1,4-butanediol) via solution or interfacial polycondensation.
General Protocol for Solution Polycondensation (to be optimized):
-
Dissolve the diol in a dry, inert solvent (e.g., 1,2-dichlorobenzene, chloroform) containing an acid scavenger (e.g., pyridine, triethylamine) in a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add a solution of 2,3,5,6-tetramethylterephthaloyl chloride in the same solvent dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature appropriate for the specific solvent and monomers for several hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
Data Presentation
Due to the absence of experimental data in the literature for polymers derived from this compound, we are unable to provide the requested tables of quantitative data. We recommend that researchers undertaking the synthesis of these novel polymers perform thorough characterization, including:
-
Molecular Weight Analysis: Gel Permeation Chromatography (GPC) to determine number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.
-
Mechanical Testing: Tensile testing to measure properties such as Young's modulus, tensile strength, and elongation at break.
We trust that this information will be a useful starting point for your research and development efforts in this novel area of polymer chemistry. We encourage the publication of any findings to enrich the scientific community's understanding of these materials.
Application Notes and Protocols: Synthesis of 2,3,5,6-Tetramethylterephthalic Acid Derivatives for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,3,5,6-tetramethylterephthalic acid and its derivatives, with a focus on their application in the development of functional materials, particularly Metal-Organic Frameworks (MOFs).
Application Notes
This compound, a derivative of terephthalic acid, is a valuable building block in the synthesis of advanced functional materials. The presence of four methyl groups on the aromatic ring introduces steric hindrance and alters the electronic properties of the molecule compared to its parent compound, terephthalic acid. These modifications can be strategically exploited to tailor the properties of resulting materials.
One of the most significant applications of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, pore size, and surface chemistry of the resulting MOF, which in turn dictates its functional properties.
The incorporation of the bulky 2,3,5,6-tetramethylterephthalate linker can lead to:
-
Modified Pore Environments: The methyl groups can create unique pore environments within the MOF structure, potentially enhancing selectivity for specific guest molecules in applications such as gas storage and separation.
-
Increased Hydrophobicity: The nonpolar methyl groups can increase the hydrophobicity of the MOF pores, which can be advantageous for applications in catalysis involving nonpolar substrates or for the separation of nonpolar molecules from aqueous streams.
-
Altered Electronic Properties: The electron-donating nature of the methyl groups can influence the electronic properties of the framework, which may be beneficial for applications in sensing and catalysis.
While the primary focus of this document is on MOFs, this compound and its derivatives can also be utilized in the synthesis of other functional materials such as:
-
Porous Organic Polymers (POPs): These materials are constructed from organic building blocks linked by strong covalent bonds and can exhibit high porosity and stability.
-
Specialty Polymers: Incorporation of the tetramethylterephthalate moiety into polyester or polyamide backbones can impart unique thermal and mechanical properties.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | PubChem CID: 261543 |
| Molecular Weight | 222.24 g/mol | PubChem CID: 261543 |
| Appearance | White solid | - |
| Melting Point | >300 °C | - |
| Solubility | Soluble in DMF, DMSO | General knowledge |
Example Data for a Hypothetical MOF Synthesized with this compound
The following table illustrates the type of quantitative data that would be collected and presented for a novel MOF synthesized using this compound.
| Property | Value |
| Formulation | [M(C₁₂H₁₂O₄)(solvent)ₓ] |
| Crystal System | e.g., Cubic |
| Space Group | e.g., Pn-3m |
| BET Surface Area | e.g., 1500 m²/g |
| Langmuir Surface Area | e.g., 2000 m²/g |
| Pore Volume | e.g., 0.8 cm³/g |
| Pore Size | e.g., 1.2 nm |
| Thermal Stability (TGA) | e.g., Stable up to 350 °C |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Oxalyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Acetone
Procedure:
-
Friedel-Crafts Acylation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 eq) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of durene (1.0 eq) and oxalyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled suspension over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Hydrolysis: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diketone intermediate.
-
Oxidation (Haloform Reaction): Dissolve the crude diketone in a suitable solvent (e.g., dioxane or THF).
-
Add a freshly prepared solution of sodium hypobromite (or sodium hypochlorite) dropwise to the solution of the diketone while maintaining the temperature at or below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Quench the excess oxidizing agent with a saturated solution of sodium bisulfite.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of ~1. This will precipitate the crude this compound.
-
Filter the white precipitate, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., acetic acid/water or ethanol/water) to obtain pure this compound as a white crystalline solid.
-
Dry the purified product in a vacuum oven at 80 °C overnight.
Expected Yield: ~70-80%
General Protocol for the Solvothermal Synthesis of a Metal-Organic Framework using this compound
This is a generalized protocol and may require optimization for specific metal precursors and desired MOF structures.
Materials:
-
This compound (H₂TMTA)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Modulator (optional, e.g., Acetic acid, Benzoic acid)
Procedure:
-
Solution Preparation: In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve this compound (0.1 mmol) in the same solvent (e.g., 5 mL of DMF). Sonication may be required to aid dissolution.
-
Mixing: Combine the two solutions in a Teflon-lined stainless-steel autoclave or a sealed glass vial.
-
Modulator Addition (Optional): If a modulator is used, add it to the reaction mixture at this stage (e.g., 10-100 equivalents relative to the metal salt).
-
Reaction: Seal the reaction vessel and place it in a preheated oven at a specific temperature (typically between 80 °C and 150 °C) for a defined period (typically 12 to 72 hours).
-
Cooling and Isolation: After the reaction is complete, allow the vessel to cool slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the isolated solid with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.
-
Solvent Exchange: To activate the MOF, immerse the product in a volatile solvent (e.g., ethanol or acetone) for 2-3 days, replacing the solvent daily. This process removes the high-boiling point synthesis solvent from the pores.
-
Activation: Dry the solvent-exchanged material under vacuum at an elevated temperature (e.g., 100-200 °C) to remove the volatile solvent and activate the pores.
Mandatory Visualization
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
General Solvothermal Synthesis of a Metal-Organic Framework
Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.
Analytical Techniques for the Characterization of 2,3,5,6-Tetramethylterephthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 2,3,5,6-tetramethylterephthalic acid. The methodologies outlined are essential for identity confirmation, purity assessment, and quality control in research, development, and manufacturing settings.
Overview of this compound
This compound, also known as tetramethyl-1,4-benzenedicarboxylic acid, is an organic compound with the chemical formula C₁₂H₁₄O₄.[1] Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and four methyl groups at positions 2, 3, 5, and 6. This compound serves as a key building block in the synthesis of various materials, including metal-organic frameworks (MOFs).[2] The rigid structure and defined functional groups of this compound make it a valuable component in the construction of advanced porous materials.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | [1][3] |
| Molecular Weight | 222.24 g/mol | [1][3] |
| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-dicarboxylic acid | [1] |
| CAS Number | 14458-05-0 | [1][3] |
| Appearance | White solid | [4] |
| Melting Point | >300 °C | [4] |
Chromatographic Analysis
Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like dicarboxylic acids. A reversed-phase method is generally suitable for the separation of aromatic carboxylic acids.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of this compound.
Protocol for HPLC Analysis (Adapted from methods for terephthalic acid and its isomers)[5]:
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% TFA) to ensure the carboxylic acid groups are protonated.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile/Water with acidifier
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography (GC)
Due to the low volatility of dicarboxylic acids, derivatization is required before GC analysis. A common method is esterification to form more volatile methyl or silyl esters.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of this compound.
Protocol for GC-MS Analysis (Adapted from methods for dicarboxylic acids):
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary GC column suitable for polar compounds (e.g., DB-5ms or equivalent)
Reagents:
-
Methanol
-
Sulfuric acid (concentrated) or Boron trifluoride-methanol solution (BF₃-MeOH)
-
Hexane or Dichloromethane
-
Anhydrous sodium sulfate
-
This compound standard
Procedure:
-
Derivatization (Methyl Esterification):
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a solution of methanol with a catalytic amount of sulfuric acid or a BF₃-MeOH solution.
-
Heat the mixture at 60-80 °C for 1-2 hours.
-
After cooling, add water and extract the methyl ester derivative with hexane or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Identification and Quantification: Identify the dimethyl 2,3,5,6-tetramethylterephthalate peak based on its retention time and mass spectrum. For quantification, an internal standard method is recommended.
Spectroscopic Analysis
Spectroscopic techniques provide information about the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR are informative.
Expected ¹H NMR Spectral Data:
Due to the symmetry of the molecule, a simple ¹H NMR spectrum is expected.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet | 2H | Carboxylic acid protons (-COOH) |
| ~2.2-2.4 | Singlet | 12H | Methyl protons (-CH₃) |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~170-180 | Carboxylic acid carbon (-COOH) |
| ~135-145 | Aromatic carbon attached to the carboxylic acid group |
| ~130-140 | Aromatic carbon attached to the methyl group |
| ~15-20 | Methyl carbon (-CH₃) |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may affect the chemical shift of the acidic proton.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 2900-3000 | C-H stretch | Methyl |
| 1680-1710 | C=O stretch | Carboxylic acid |
| 1400-1450 | C-O-H bend | Carboxylic acid |
| 1200-1300 | C-O stretch | Carboxylic acid |
Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
Expected Mass Spectrometric Data (Electron Ionization - EI):
| m/z | Ion |
| 222 | [M]⁺ (Molecular ion) |
| 207 | [M - CH₃]⁺ |
| 177 | [M - COOH]⁺ |
| 162 | [M - COOH - CH₃]⁺ |
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a GC or LC system.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and characteristic fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to confirm the molecular weight and identify key fragments.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the material.
Workflow for Thermal Analysis:
Caption: Workflow for Thermal Analysis of this compound.
Thermogravimetric Analysis (TGA)
Expected Results: this compound is expected to be thermally stable up to a high temperature, likely above 300 °C, consistent with its high melting point. The TGA thermogram would show a single-step or multi-step decomposition profile at elevated temperatures.
Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup:
-
Temperature Range: 25 °C to 600 °C (or higher if needed).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen or air at a constant flow rate.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition and the percentage of weight loss at different temperatures.
Differential Scanning Calorimetry (DSC)
Expected Results: The DSC thermogram would show a sharp endothermic peak corresponding to the melting point of the compound. Given its high melting point of over 300 °C, a high-temperature DSC may be required.
Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Instrument Setup:
-
Temperature Range: 25 °C to 350 °C (or higher, depending on the instrument's capability).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at a constant flow rate.
-
-
Data Analysis: Analyze the DSC curve to identify endothermic or exothermic events, such as melting, crystallization, or decomposition.
Summary of Analytical Data
The following table summarizes the expected quantitative data for the characterization of this compound. Note that some of these values are predictive and should be confirmed by experimental data.
| Analytical Technique | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (COOH) | ~12-13 ppm |
| Chemical Shift (-CH₃) | ~2.2-2.4 ppm | |
| ¹³C NMR | Chemical Shift (COOH) | ~170-180 ppm |
| Chemical Shift (Aromatic C-COOH) | ~135-145 ppm | |
| Chemical Shift (Aromatic C-CH₃) | ~130-140 ppm | |
| Chemical Shift (-CH₃) | ~15-20 ppm | |
| FT-IR | C=O Stretch | 1680-1710 cm⁻¹ |
| O-H Stretch | 2500-3300 cm⁻¹ (broad) | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 222 |
| Thermal Analysis | Melting Point (DSC) | >300 °C |
| Decomposition Onset (TGA) | >300 °C |
By employing this comprehensive suite of analytical techniques, researchers, scientists, and drug development professionals can confidently characterize the identity, purity, and stability of this compound, ensuring its suitability for its intended applications.
References
Application of H2TMT in gas storage and separation technologies.
Introduction
The acronym H2TMT has been identified in scientific literature with two distinct chemical compounds that serve as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs): 2,4,6-Trimercapto-1,3,5-triazine (Trithiocyanuric acid) and 2,3,5,6-tetramethylterephthalic acid . Both of these molecules are utilized as building blocks to create porous crystalline materials with potential applications in gas storage and separation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the use of these "H2TMT" linkers in the context of gas storage and separation technologies.
I. H2TMT as 2,4,6-Trimercapto-1,3,5-triazine (Trithiocyanuric Acid)
Trithiocyanuric acid is a sulfur-containing heterocyclic compound that can act as a trivalent linker in the formation of coordination polymers and MOFs. The presence of sulfur atoms in the framework can lead to unique host-guest interactions and potential for applications in areas such as catalysis and drug delivery. While the primary research focus for MOFs based on this linker has not been extensively on gas storage and separation, their porous nature warrants investigation.
A. Synthesis of a Chromium-based MOF with Trithiocyanuric Acid
A solvothermal synthesis method has been reported for a chromium-based MOF using trithiocyanuric acid.
Experimental Protocol:
-
Preparation of the Reaction Mixture:
-
Dissolve 1 g of chromium chloride hexahydrate (CrCl₃·6H₂O) and 0.665 g of trithiocyanuric acid in a solvent mixture of 1 mL of dimethylformamide (DMF) and 5 mL of dimethyl sulfoxide (DMSO).
-
Sonicate the solution for 10 minutes to ensure homogeneity.
-
Adjust the pH of the reaction mixture to be between 2 and 4 by adding a drop of hydrochloric acid.[1]
-
-
Solvothermal Reaction:
-
Transfer the resulting solution to a Teflon-coated stainless steel autoclave.
-
Heat the autoclave to 180 °C for 15 hours in a muffle furnace.
-
Allow the autoclave to cool down to room temperature naturally after the reaction is complete.[1]
-
-
Product Isolation and Activation:
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent (e.g., DMF, ethanol) to remove unreacted precursors.
-
Activate the material to remove solvent molecules from the pores. A common method is to heat the sample under a dynamic vacuum. For example, heating at 150 °C for 5-12 hours is a typical activation condition for many MOFs.[2]
-
B. Gas Adsorption Properties
Specific quantitative data on the gas storage and separation performance of MOFs synthesized from trithiocyanuric acid is limited in the public domain. However, characterization of a chromium-based MOF derived from this linker revealed a Brunauer-Emmett-Teller (BET) surface area of 127 m²/g. While this value is modest compared to many high-porosity MOFs, it indicates the presence of microporosity and suggests potential for gas adsorption. Further research is required to determine the uptake capacities for gases such as CO₂, N₂, CH₄, and H₂, as well as the selectivity for relevant gas mixtures.
II. H2TMT as this compound
This compound is a dicarboxylic acid linker that has been used in the synthesis of several well-known MOFs, including members of the isoreticular metal-organic framework (IRMOF) series and the MIL family. The methyl groups on the aromatic ring can influence the pore environment and hydrophobicity of the resulting MOF, which can in turn affect its gas adsorption and separation characteristics.
A. Synthesis of MOFs using this compound (e.g., IRMOF-18)
The synthesis of IRMOFs typically involves the reaction of a zinc salt with the corresponding dicarboxylic acid linker in a suitable solvent.
Experimental Protocol (General for IRMOF synthesis):
-
Preparation of Precursor Solutions:
-
In separate vials, dissolve the zinc salt (e.g., zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) and the this compound linker in N,N-dimethylformamide (DMF).
-
-
Solvothermal Synthesis:
-
Combine the precursor solutions in a Teflon-lined autoclave or a sealed glass vial.
-
Heat the reaction mixture in an oven at a specific temperature (typically between 80 °C and 120 °C) for a designated period (e.g., 24-48 hours).
-
-
Product Isolation and Washing:
-
After cooling to room temperature, decant the mother liquor and wash the crystalline product with fresh DMF to remove unreacted starting materials.
-
To facilitate activation, a solvent exchange step is often performed by immersing the crystals in a more volatile solvent like chloroform or acetone for several hours, with the solvent being replaced multiple times.
-
-
Activation:
-
The solvent-exchanged material is then activated to remove the solvent molecules from the pores. This can be achieved by heating the sample under a dynamic vacuum (e.g., at 150-200 °C) for several hours. Supercritical CO₂ activation is another effective method to preserve the framework's porosity.[2]
-
B. Gas Storage and Separation Performance
Quantitative Data Summary:
The following tables summarize theoretical and comparative experimental data for MOFs relevant to the application of this compound.
| Material | Gas | Temperature (K) | Pressure (bar) | Uptake (wt%) | Uptake (cm³/g) | Reference |
| IRMOF-18 (simulated) | H₂ | 77 | High Pressure | ~1.5-2 times parent IRMOF | - | [3] |
| MIL-88B-Co (experimental) | CO₂ | 278 | - | - | 1.23 mmol/g | [4] |
| MIL-88A(Sc) (simulated) | CO₂/H₂ | 298 | - | - | Selectivity ~900-1300 | [5] |
| MOFs (general) | CO₂ | 298 | 1 | - | up to 15.86 mmol/g |
| Material | Gas Pair | Temperature (K) | Selectivity | Reference |
| MIL-88A(Sc) | CO₂/H₂ | 298 | ~900-1300 | [5] |
| Sc-M-IDI (simulated) | CO₂/CH₄ | 298 | 3308.61 | |
| Sc-M-IDI (simulated) | CO₂/N₂ | 298 | 7021.48 |
Note: The data presented are from a mix of experimental and computational studies on related materials and should be considered as indicative of the potential performance of MOFs derived from this compound.
Experimental Protocols for Gas Adsorption Measurements
The following is a general protocol for determining the gas adsorption properties of synthesized MOFs.
Protocol for Volumetric Gas Adsorption Measurement:
-
Sample Activation:
-
Accurately weigh 50-100 mg of the synthesized MOF into a sample tube of known weight.
-
Attach the sample tube to the degassing port of a volumetric gas adsorption analyzer.
-
Heat the sample under a high vacuum at a material-specific activation temperature (e.g., 150-200 °C) for several hours to remove all guest molecules from the pores.
-
After activation, reweigh the sample tube to determine the exact mass of the activated MOF.
-
-
Isotherm Measurement:
-
Transfer the sample tube to the analysis port of the instrument.
-
Perform a free-space measurement using a non-adsorbing gas like helium.
-
Introduce the adsorbate gas (e.g., N₂, CO₂, CH₄, H₂) in controlled doses into the sample tube at a constant temperature (e.g., 77 K for N₂, 273 K or 298 K for other gases).
-
Allow the pressure to equilibrate after each dose and record the amount of gas adsorbed.
-
Continue this process until the desired pressure range is covered.
-
-
Data Analysis:
-
The collected data points of adsorbed quantity versus pressure at a constant temperature constitute the adsorption isotherm.
-
The BET surface area can be calculated from the nitrogen adsorption isotherm measured at 77 K.
-
The uptake capacity for different gases is determined from their respective isotherms.
-
Gas selectivity can be calculated from single-component isotherms using the Ideal Adsorbed Solution Theory (IAST) or measured directly using breakthrough experiments with gas mixtures.
-
Visualizations
Synthesis and Activation Workflow
Caption: General workflow for the synthesis, purification, activation, and characterization of H2TMT-based MOFs.
Logical Relationship of MOF Properties for Gas Separation
Caption: Relationship between MOF components, properties, and gas separation performance.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5,6-Tetramethylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and purity of 2,3,5,6-tetramethylterephthalic acid synthesis.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The catalyst may be poisoned or deactivated. 2. Insufficient Reaction Temperature: The activation energy for the oxidation of all four methyl groups is high. 3. Inadequate Oxidant Concentration: Insufficient oxidant will lead to incomplete reaction. 4. Poor Quality Starting Material: Impurities in the durene starting material can interfere with the reaction. | 1. Catalyst Activation/Regeneration: For vapor-phase oxidation with vanadium catalysts, ensure proper calcination. For liquid-phase Co/Mn/Br systems, ensure the correct ratio and oxidation state of the metal salts. Consider catalyst regeneration by burning off carbon deposits.[1][2] 2. Optimize Temperature: For vapor-phase oxidation, temperatures are typically in the range of 400-500°C. For liquid-phase oxidation, temperatures of 150-200°C are common. Gradually increase the temperature and monitor the reaction progress.[3] 3. Increase Oxidant Partial Pressure: In liquid-phase oxidations, increase the pressure of the oxygen or air feed. In laboratory-scale reactions with chemical oxidants, ensure the correct stoichiometric ratio is used. 4. Purify Starting Material: Recrystallize the durene starting material from a suitable solvent like ethanol to achieve high purity (>97%). |
| Product is Off-White, Yellow, or Brown | 1. Incomplete Oxidation: The presence of partially oxidized intermediates, such as 2,3,5,6-tetramethyl-p-toluic acid or other colored byproducts. 2. Side Reactions: Over-oxidation or degradation of the aromatic ring at excessively high temperatures can produce colored, tar-like substances. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature to promote complete oxidation of all methyl groups. Monitor the reaction by techniques like TLC or GC to determine the optimal reaction time. 2. Recrystallization: Purify the crude product by recrystallization. Effective solvents include acetic acid, a mixture of acetic acid and water, or dimethylacetamide (DMA).[4][5] |
| Formation of Insoluble Byproducts | 1. Polymerization: At high temperatures, acidic products can catalyze polymerization reactions, leading to insoluble materials. 2. Catalyst Precipitation: In liquid-phase reactions, changes in the solvent polarity or temperature can cause the catalyst to precipitate. | 1. Control Temperature: Avoid excessive temperatures that can promote polymerization. 2. Solvent Selection: Ensure the chosen solvent can effectively dissolve both the reactants and the catalyst throughout the reaction. |
| Difficulty in Product Isolation | 1. High Solubility in Reaction Medium: The product may have significant solubility in the solvent used for the reaction, leading to losses during filtration. 2. Fine Crystalline Product: The product may precipitate as very fine crystals that are difficult to filter. | 1. pH Adjustment & Cooling: After the reaction, cool the mixture and acidify with an acid like HCl to a pH of 1 to precipitate the carboxylic acid.[6] 2. Controlled Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of larger crystals, which are easier to filter. For maximum yield, further cool the flask in an ice bath before filtration.[7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes involve the oxidation of 1,2,4,5-tetramethylbenzene (durene) or its derivatives. The most common methods are:
-
Vapor-Phase Catalytic Oxidation: This industrial method involves passing a mixture of durene and air over a heated vanadium-based catalyst.[8]
-
Liquid-Phase Catalytic Oxidation: This method uses a catalyst system, typically composed of cobalt and manganese salts with a bromine source, in a solvent like acetic acid under oxygen pressure.[3]
-
Oxidation with Strong Chemical Oxidants: Laboratory-scale syntheses can be performed using strong oxidizing agents like chromium (VI) oxide in an acidic medium, starting from a durene derivative like 2,3,5,6-tetramethyl-p-xylene-α,α'-diol.[6]
Q2: How does reaction temperature affect the yield and selectivity?
A2: Temperature is a critical parameter. Insufficient temperature will result in incomplete oxidation and a low yield of the desired tetra-acid, with a higher proportion of partially oxidized intermediates. Conversely, excessively high temperatures can lead to over-oxidation, causing decarboxylation and degradation of the aromatic ring, which also reduces the yield and purity of the final product.[9]
Q3: What are the common byproducts in this synthesis, and how can they be minimized?
A3: Common byproducts are typically the result of incomplete oxidation. These include compounds with one, two, or three of the methyl groups oxidized to carboxylic acids. To minimize these, it is important to ensure sufficient reaction time, adequate oxidant supply, and optimal catalyst activity. A gas chromatography method can be used to analyze the product mixture and identify byproducts.[8]
Q4: What is the role of the bromine promoter in the liquid-phase oxidation?
A4: In the cobalt-manganese catalyzed liquid-phase oxidation, bromine acts as a radical initiator. It facilitates the abstraction of a hydrogen atom from a methyl group on the durene ring, which is a key step in initiating the oxidation chain reaction.
Q5: How can I purify the crude this compound?
A5: Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is crucial. Acetic acid is a widely used solvent for the recrystallization of terephthalic acids.[5] For highly impure samples, a series of purification steps may be necessary, including washing with water and diethyl ether to remove inorganic and some organic impurities, followed by recrystallization.[6] The purity of the final product is critical for applications such as the synthesis of metal-organic frameworks (MOFs).
Section 3: Experimental Protocols
Protocol 1: Laboratory Scale Synthesis via Oxidation of 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol with Chromium (VI) Oxide[7]
This protocol details a laboratory-scale synthesis with a reported yield of approximately 80%.
Materials:
-
2,3,5,6-Tetramethyl-p-xylene-α,α'-diol
-
Acetone (distilled)
-
Chromium (VI) oxide
-
Concentrated Sulfuric Acid
-
1N Hydrochloric Acid (HCl)
-
Water (distilled)
-
Diethyl ether
Procedure:
-
Suspend 5.0 g (26 mmol) of 2,3,5,6-tetramethyl-p-xylene-α,α'-diol in 250 mL of distilled acetone in a round-bottom flask and cool the suspension to 0°C in an ice bath.
-
In a separate beaker, dissolve 14.15 g (0.14 mol) of chromium (VI) oxide in 50 mL of water. Cool this solution to 0°C.
-
Slowly add 14.5 mL (0.26 mol) of concentrated sulfuric acid dropwise to the chromium (VI) oxide solution over 45 minutes while maintaining the temperature at 0°C.
-
Add the resulting chromium (VI) oxide/sulfuric acid mixture dropwise to the acetone suspension over 30 minutes with vigorous stirring, ensuring the temperature remains at 0°C.
-
Continue to stir the mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 18 hours.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Add 1N HCl to the concentrated mixture until the pH reaches 1.
-
Cool the mixture to precipitate the product.
-
Filter the precipitate and wash it sequentially with water (3 times) and diethyl ether (3 times).
-
Dry the final product under high vacuum to yield this compound as a white solid.
Section 4: Data Presentation
Table 1: Comparison of Synthesis Methods and Conditions
| Method | Starting Material | Catalyst/Oxidant | Solvent | Temperature | Pressure | Reported Yield | Reference |
| Vapor-Phase Catalytic Oxidation | Durene | Vanadium Pentoxide (V₂O₅) on Corundum | Gas Phase | 440-450°C | Atmospheric | - | [8] |
| Liquid-Phase Catalytic Oxidation | Durene | Co/Mn salts with Bromine promoter | Acetic Acid | 150-200°C | 15-30 atm | - | [3] |
| Chemical Oxidation | 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol | Chromium (VI) oxide / H₂SO₄ | Acetone/Water | 0°C to Room Temp. | Atmospheric | ~80% | [6] |
Section 5: Visualizations
Diagram 1: General Synthesis Workflow
This diagram illustrates the general steps involved in the synthesis and purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Manganese and Cobalt Doped Hierarchical Mesoporous Halloysite-Based Catalysts for Selective Oxidation of p-Xylene to Terephthalic Acid | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US3646125A - Terephthalic acid purification process - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. (PDF) Determination of Durene Oxidation Products by Gas [research.amanote.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3,5,6-Tetramethylterephthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,3,5,6-tetramethylterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of crude this compound are recrystallization and sublimation. The choice of method depends on the nature of the impurities, the available equipment, and the desired final purity.[1][2][3]
Q2: What are the likely impurities in crude this compound?
A2: While specific analysis of your crude product is recommended, impurities are often related to the synthetic route. By analogy to its parent compound, terephthalic acid, which is synthesized by the oxidation of p-xylene, common impurities in crude this compound (synthesized from durene) may include:
-
Partially oxidized intermediates: Such as 2,3,5,6-tetramethyl-4-methylbenzoic acid or compounds where not all methyl groups are fully oxidized.[4]
-
Starting materials: Unreacted durene (1,2,4,5-tetramethylbenzene).
-
Solvent residues: Residual solvents from the synthesis, such as acetic acid.[5][6]
-
Coloring agents: By-products that can cause coloration of the final product.
Q3: What level of purity can I expect to achieve?
A3: For applications such as the synthesis of metal-organic frameworks (MOFs), a purity of over 97% is often required to ensure the reliability and reproducibility of the synthesis. With careful application of purification techniques like recrystallization or sublimation, it is possible to achieve high levels of purity.
Troubleshooting Guides
Recrystallization Issues
Problem 1: The compound "oils out" instead of crystallizing.
-
Cause: This phenomenon occurs when the solid melts and comes out of the solution as a liquid layer at the temperature of recrystallization. This can be due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of impurities that depress the melting point.[7]
-
Solution:
-
Lower the temperature: After dissolving the compound in the hot solvent, allow the solution to cool more slowly and to a lower temperature before inducing crystallization.
-
Change the solvent or solvent system: Use a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Then, heat the solution until it is clear again and allow it to cool slowly.[8]
-
Increase the solvent volume: Adding more solvent can sometimes prevent oiling out by keeping the compound fully dissolved until the solution has cooled to a temperature below the compound's melting point.
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution may be too dilute (too much solvent was added), or the cooling process is not sufficient to reach the point of supersaturation.
-
Solution:
-
Induce crystallization:
-
Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.[9]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.
-
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and trapping of impurities.[9]
-
Cool to a lower temperature: Use an ice bath or a refrigerator to further decrease the temperature of the solution, which will lower the solubility of the compound.
-
Problem 3: The crystals form too quickly.
-
Cause: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification. This is often caused by a solution that is too concentrated or is cooled too quickly.[9]
-
Solution:
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.[9]
-
Use more solvent: Redissolve the crystals by heating the solution and add a small amount of additional hot solvent. This will ensure that the solution is not overly saturated upon cooling.[9]
-
Problem 4: The recovered yield is very low.
-
Cause:
-
Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.
-
The compound is more soluble in the cold solvent than anticipated.
-
Premature crystallization occurred during a hot filtration step.
-
-
Solution:
-
Optimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool thoroughly: Ensure the crystallization mixture is cooled sufficiently in an ice bath to maximize crystal formation.
-
Recover from mother liquor: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Preheat filtration apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.
-
Sublimation Issues
Problem 1: The compound does not sublime.
-
Cause: The temperature may be too low, or the vacuum may not be sufficient. This compound, like terephthalic acid, has a high melting point and will require a relatively high temperature and a good vacuum to sublime effectively.
-
Solution:
-
Increase the temperature: Gradually increase the temperature of the heating bath or heating mantle. Be cautious not to heat too aggressively, as this can cause decomposition.
-
Improve the vacuum: Ensure all connections in the sublimation apparatus are well-sealed. Use a high-vacuum pump if necessary.
-
Problem 2: The sublimate is not pure.
-
Cause: The crude material may contain volatile impurities that co-sublime with the product.
-
Solution:
-
Perform a fractional sublimation: If the impurities have a different sublimation temperature than the product, it may be possible to separate them by carefully controlling the temperature and collecting fractions at different temperatures.
-
Pre-purify by another method: Use a preliminary purification step, such as recrystallization, to remove the majority of impurities before sublimation.
-
Experimental Protocols
Recrystallization Protocol (General)
This is a general procedure that should be optimized for this compound by experimenting with different solvents.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents at room temperature and at their boiling points.
-
A good solvent will dissolve the compound when hot but not when cold.
-
Refer to the solvent selection table below for potential candidates.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
Sublimation Protocol (General)
-
Apparatus Setup:
-
Use a standard sublimation apparatus, which consists of an outer vessel to hold the crude material and a cold finger condenser.
-
Ensure the apparatus is clean and dry.
-
-
Procedure:
-
Place the crude this compound in the bottom of the sublimation apparatus.
-
Insert the cold finger and ensure a good seal.
-
Connect the apparatus to a vacuum pump and evacuate the system.
-
Once a high vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
The pure compound will sublime onto the cold finger, leaving non-volatile impurities behind.
-
-
Collection:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus and remove the cold finger.
-
Scrape the purified crystals from the cold finger onto a clean, dry surface.
-
Data Presentation
Table 1: Potential Solvents for Recrystallization
| Solvent | Type | Boiling Point (°C) | Notes |
| Water | Polar Protic | 100 | May require high temperatures and pressures for sufficient solubility, similar to terephthalic acid.[10] |
| Acetic Acid | Polar Protic | 118 | A common solvent for the synthesis and purification of terephthalic acid.[11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, good solvent for many carboxylic acids. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | High boiling point, good solvent for many carboxylic acids. |
| Toluene | Nonpolar | 111 | May be effective for some aromatic carboxylic acids.[7] |
| Acetic Acid/Water/Acetophenone | Mixed | Varies | A patented solvent mixture for terephthalic acid purification.[11] |
Note: The optimal solvent for this compound must be determined experimentally.
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. mt.com [mt.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. scielo.br [scielo.br]
- 5. [PDF] Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US2838565A - Purification of terephthalic acid - Google Patents [patents.google.com]
- 11. US3646125A - Terephthalic acid purification process - Google Patents [patents.google.com]
Identifying common impurities in 2,3,5,6-tetramethylterephthalic acid synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5,6-tetramethylterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound from durene?
A1: The synthesis of this compound via the oxidation of durene (1,2,4,5-tetramethylbenzene) can lead to several impurities, primarily arising from incomplete oxidation of the four methyl groups. These are analogous to the impurities found in the synthesis of terephthalic acid from p-xylene. The most probable impurities include:
-
Partially Oxidized Intermediates:
-
Mono-carboxylic acids (e.g., 2,3,5,6-tetramethylbenzoic acid)
-
Di-carboxylic acids (isomers of dimethylterephthalic acid)
-
Tri-carboxylic acids (e.g., 2,4,5-trimethyltrimesic acid)
-
-
Aldehyde Intermediates: Carboxybenzaldehyde analogues, where one or more methyl groups are oxidized to an aldehyde instead of a carboxylic acid.
-
Starting Material: Unreacted durene.
-
Solvent-Related Impurities: Residual solvents used in the reaction and purification, such as acetic acid.
Q2: My final product is off-white or yellowish. What could be the cause?
A2: A colored product often indicates the presence of colored impurities, which can arise during synthesis. In the case of terephthalic acid production, colored byproducts are a known issue, and similar challenges can be expected in the synthesis of its tetramethyl derivative. The color may also result from residual catalyst used in the oxidation process. Purification methods such as recrystallization or washing with appropriate solvents can help remove these colored impurities.
Q3: What purification methods are most effective for crude this compound?
A3: Several methods can be employed to purify the crude product:
-
Recrystallization: This is a common and effective method. Solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or aqueous solutions at high temperatures can be used.
-
Solvent Washing: Washing the crude product with solvents like water, diethyl ether, or p-xylene can remove specific impurities.[1] For instance, washing with p-xylene can effectively remove residual acetic acid from the synthesis.[1]
-
Acid-Base Treatment: Dissolving the crude acid in a basic solution (e.g., aqueous sodium hydroxide) and then re-precipitating it by adding a strong acid can help remove neutral impurities and some colored bodies.
-
Extraction: Liquid-liquid extraction of an aqueous solution of a salt of the acid with solvents like n-butanol or benzyl alcohol can effectively remove impurities such as partially oxidized intermediates.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; suboptimal reaction conditions (temperature, pressure, catalyst concentration). | Optimize reaction time, temperature, and catalyst loading. Ensure efficient stirring to overcome mass transfer limitations. |
| Product loss during workup and purification. | Minimize transfers of the product. Optimize the purification protocol to reduce losses, for example, by carefully selecting the recrystallization solvent to ensure high recovery. | |
| Product Contamination with Starting Material | Insufficient reaction time or oxidant concentration. | Increase the reaction time or the amount of oxidizing agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material. |
| Presence of Partially Oxidized Intermediates | Incomplete oxidation. | Similar to addressing starting material contamination, optimize the reaction conditions to favor complete oxidation. A higher reaction temperature or a more active catalyst system might be necessary. |
| Poor Solubility of the Final Product | High purity and crystalline nature of the product. | This compound is known to have low solubility in many common solvents at room temperature. For analysis or further reactions, consider using solvents like DMF, DMAc, or dimethyl sulfoxide (DMSO), or perform reactions at elevated temperatures. |
Experimental Protocols
Synthesis of this compound from 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol
This protocol describes a laboratory-scale synthesis using an oxidation reaction.[3]
Materials:
-
2,3,5,6-Tetramethyl-p-xylene-α,α'-diol
-
Acetone (distilled)
-
Chromium (VI) oxide
-
Concentrated Sulfuric Acid
-
1N Hydrochloric Acid (HCl)
-
Water (distilled)
-
Diethyl ether
Procedure:
-
Suspend 5.0 g (26 mmol) of 2,3,5,6-tetramethyl-p-xylene-α,α'-diol in 250 mL of distilled acetone in a flask and cool the suspension to 0°C.
-
In a separate beaker, dissolve 14.15 g (0.14 mol) of chromium (VI) oxide in 50 mL of water. Cool this solution to 0°C.
-
Slowly add 14.5 mL (0.26 mol) of concentrated sulfuric acid dropwise to the chromium (VI) oxide solution over 45 minutes while maintaining the temperature at 0°C.
-
Add the resulting mixture dropwise to the acetone suspension over 30 minutes with continuous stirring at 0°C.
-
Stir the reaction mixture vigorously at 0°C for 1 hour, and then continue stirring at room temperature for 18 hours.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Add 1N HCl to the concentrated mixture until the pH reaches 1.
-
Cool the mixture to precipitate the product.
-
Filter the precipitate and wash it three times with water and then three times with diethyl ether.
-
Dry the final product under high vacuum to yield this compound as a white solid.
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: A logical workflow for identifying and resolving common impurity issues.
Experimental Workflow for Synthesis and Purification
Caption: A general experimental workflow for the synthesis and purification of the target compound.
Note on Signaling Pathways: Currently, there is limited specific information available in the public domain regarding the direct role of this compound in specific signaling pathways relevant to drug development. Its primary documented application is in materials science, particularly as a linker for the synthesis of Metal-Organic Frameworks (MOFs). Researchers in drug development may explore its use as a rigid scaffold for designing new molecules, but detailed studies on its interaction with biological signaling pathways are not widely reported.
References
Challenges in the scale-up production of 2,3,5,6-tetramethylterephthalic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up production of 2,3,5,6-tetramethylterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting material for the industrial and lab-scale synthesis of this compound is durene (1,2,4,5-tetramethylbenzene). Another reported precursor is 2,3,5,6-tetramethyl-p-xylene-α,α'-diol.[1] Durene is typically oxidized to form the desired product.
Q2: What are the typical reaction pathways for the synthesis?
The primary synthesis route involves the oxidation of the methyl groups of durene. This can be achieved through various methods, including:
-
Vapor-phase catalytic oxidation: This method utilizes a vanadium-containing catalyst at elevated temperatures.[2]
-
Liquid-phase oxidation: This can be performed using oxidizing agents like chromium (VI) oxide in a suitable solvent.[1]
Q3: What makes the scale-up of this compound production challenging?
Scaling up the production of this compound presents several challenges:
-
Incomplete Oxidation: Achieving complete oxidation of all four methyl groups can be difficult, leading to the formation of partially oxidized byproducts.
-
Byproduct Formation: Side reactions can lead to a variety of impurities that are structurally similar to the desired product, complicating purification.
-
Product Solubility: The product has limited solubility in many common organic solvents, which can lead to precipitation during the reaction and complicate purification.[3]
-
Catalyst Deactivation: In catalytic processes, the catalyst can lose activity over time due to poisoning, coking, or thermal degradation.[4]
-
Process Control: Maintaining optimal reaction conditions (temperature, pressure, reactant concentrations) is crucial for maximizing yield and purity, which can be more challenging on a larger scale.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a common issue that can be attributed to several factors.
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature (monitor for byproduct formation). - Ensure adequate mixing to overcome mass transfer limitations. |
| Suboptimal Reagent Ratio | - Optimize the molar ratio of oxidant to durene. An excess of the oxidizing agent may be required. |
| Poor Catalyst Activity | - Check for catalyst poisoning from impurities in the feedstock. - Regenerate or replace the catalyst if deactivation is suspected.[4] - Ensure proper catalyst preparation and activation. |
| Side Reactions | - Adjust reaction conditions (temperature, pressure, catalyst) to improve selectivity. - Analyze byproducts to understand competing reaction pathways. |
| Product Loss During Workup | - Optimize the pH for precipitation to maximize recovery.[1] - Use appropriate solvents for washing to minimize dissolution of the product. |
Issue 2: Product Purity Issues and Contamination
The presence of impurities can significantly affect the properties of the final product.
| Possible Cause | Troubleshooting Action |
| Incomplete Oxidation | - Leads to byproducts such as 2,3,5,6-tetramethylbenzoic acid and other partially oxidized species. - Optimize reaction conditions (time, temperature, oxidant concentration) to drive the reaction to completion. |
| Formation of Colored Impurities | - Employ purification methods such as recrystallization or treatment with activated carbon.[5] |
| Residual Catalyst | - Implement a thorough filtration or washing step to remove catalyst particles. |
| Inadequate Purification | - Optimize the recrystallization solvent and conditions. - Consider alternative purification techniques like reactive crystallization.[5][6] |
Experimental Protocols
Lab-Scale Synthesis via Oxidation of 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol
This protocol is adapted from a reported lab-scale synthesis.[1]
Materials:
-
2,3,5,6-Tetramethyl-p-xylene-α,α'-diol
-
Acetone
-
Chromium (VI) oxide
-
Concentrated sulfuric acid
-
1N HCl
-
Diethyl ether
-
Distilled water
Procedure:
-
Suspend 2,3,5,6-tetramethyl-p-xylene-α,α'-diol (5.0 g, 26 mmol) in 250 mL of distilled acetone and cool the mixture to 0°C.
-
In a separate flask, dissolve chromium (VI) oxide (14.15 g, 0.14 mol) in 50 mL of water and cool to 0°C.
-
Slowly add concentrated sulfuric acid (14.5 mL, 0.26 mol) to the chromium (VI) oxide solution over 45 minutes, maintaining the temperature at 0°C.
-
Add the resulting mixture dropwise to the acetone suspension over 30 minutes with stirring at 0°C.
-
Stir the reaction mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 18 hours.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Adjust the pH to 1 by adding 1N HCl.
-
Cool the mixture to induce precipitation of the product.
-
Filter the precipitate and wash it sequentially with water (3 times) and diethyl ether (3 times).
-
Dry the product under high vacuum to yield this compound as a white solid.
Expected Yield: Approximately 80%.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low product yield.
References
Thermal and chemical stability issues of 2,3,5,6-tetramethylterephthalic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal and chemical stability of 2,3,5,6-tetramethylterephthalic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the known chemical incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents.[3] Reactions with strong oxidizers can be vigorous and potentially explosive. It is advisable to avoid contact with substances like potassium permanganate, chromium trioxide, and concentrated nitric acid under uncontrolled conditions.
Q3: How soluble is this compound in common laboratory solvents?
A3: Specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in the available literature. However, based on the solubility of its precursor, durene (1,2,4,5-tetramethylbenzene), which is soluble in ethanol, ether, and benzene but insoluble in water, it can be inferred that this compound will have limited solubility in non-polar solvents and higher solubility in polar aprotic solvents.[2][4] The parent compound, terephthalic acid, is poorly soluble in water and most organic solvents but shows some solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] It is expected that this compound will exhibit similar solubility behavior.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not detailed in the searched literature, potential degradation can be inferred from related compounds.
-
Thermal Decarboxylation: At high temperatures, carboxylic acids can undergo decarboxylation. For terephthalic acid, this is known to produce benzene and other aromatic compounds.[5] It is plausible that this compound could undergo a similar process to yield durene (1,2,4,5-tetramethylbenzene).
-
Oxidative Degradation: In the presence of strong oxidizing agents, the methyl groups and the aromatic ring can be oxidized, potentially leading to the formation of various oxygenated aromatic compounds or complete degradation to carbon dioxide and water.
Troubleshooting Guides
Issue 1: Unexpected Low Yield During Synthesis
Possible Causes:
-
Incomplete Oxidation of Durene: The synthesis of this compound often starts from durene. Incomplete oxidation is a common issue.
-
Side Reactions: Over-oxidation or side-chain oxidation can lead to the formation of byproducts.
-
Loss During Work-up: The product may be lost during extraction or purification steps due to its solubility characteristics.
Troubleshooting Steps:
-
Optimize Oxidation Conditions: Adjust the reaction time, temperature, and concentration of the oxidizing agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification of Starting Material: Ensure the durene starting material is of high purity, as impurities can interfere with the reaction.[6]
-
Extraction and Crystallization: Carefully select the solvents for extraction and crystallization to minimize product loss. Consider using a solvent system where the product has low solubility at room temperature but is soluble at elevated temperatures.
Issue 2: Product Discoloration (Yellow or Brownish Tint)
Possible Causes:
-
Presence of Impurities: Residual starting materials, byproducts from side reactions, or trace amounts of metal catalysts can cause discoloration.
-
Thermal Degradation: Exposure to excessive heat during synthesis or drying can lead to partial decomposition and discoloration.
Troubleshooting Steps:
-
Recrystallization: Perform one or more recrystallizations from a suitable solvent to remove impurities.
-
Activated Carbon Treatment: Treat a solution of the crude product with activated carbon to adsorb colored impurities.
-
Control Temperature: Carefully control the temperature during all heating steps, including drying, to prevent thermal degradation. Dry the final product under vacuum at a moderate temperature.
Issue 3: Inconsistent Spectroscopic Data (NMR, IR)
Possible Causes:
-
Presence of Solvent Residues: Residual solvents from the synthesis or purification process can appear in NMR and IR spectra.
-
Impurities: The presence of starting materials or byproducts will lead to additional peaks in the spectra.
-
Polymorphism: The compound may exist in different crystalline forms, which could potentially lead to slight variations in solid-state IR spectra.
Troubleshooting Steps:
-
Thorough Drying: Ensure the sample is thoroughly dried under vacuum to remove all solvent residues.
-
Purification: If impurities are suspected, repurify the compound using recrystallization or column chromatography.
-
Purity Assessment: Use quantitative NMR (qNMR) or titration to determine the purity of the sample.[7][8]
Data Presentation
Table 1: Physical and Thermal Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₂H₁₄O₄ | 222.24 | >300[1] | - |
| Terephthalic Acid | C₈H₆O₄ | 166.13 | 300 (sublimes)[2] | Decomposes[2] |
| Durene (1,2,4,5-Tetramethylbenzene) | C₁₀H₁₄ | 134.22 | 79-81[1] | 196-197[3] |
| Dimethyl Terephthalate | C₁₀H₁₀O₄ | 194.19 | 140-142[9] | 288[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[11]
Materials:
-
2,3,5,6-Tetramethyl-p-xylene-α,α'-diol
-
Acetone
-
Chromium (VI) oxide
-
Concentrated Sulfuric Acid
-
1N Hydrochloric Acid
-
Water
-
Diethyl ether
Procedure:
-
Suspend 2,3,5,6-tetramethyl-p-xylene-α,α'-diol (5.0 g, 26 mmol) in 250 mL of distilled acetone and cool the mixture to 0°C.
-
In a separate flask, dissolve chromium (VI) oxide (14.15 g, 0.14 mol) in 50 mL of water and cool to 0°C.
-
Slowly add concentrated sulfuric acid (14.5 mL, 0.26 mol) dropwise to the chromium (VI) oxide solution at 0°C over 45 minutes.
-
Add the resulting mixture dropwise to the acetone suspension over 30 minutes with stirring at 0°C.
-
Stir the reaction mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 18 hours.
-
Concentrate the reaction mixture by rotary evaporation.
-
Add 1N HCl to adjust the pH to 1, which will precipitate the product.
-
Cool the mixture to complete the precipitation.
-
Filter the solid product and wash it sequentially with water (3 times) and diethyl ether (3 times).
-
Dry the product under high vacuum to yield this compound as a white solid.
Protocol 2: Purity Assessment by Titration
This general protocol can be adapted for the purity assessment of dicarboxylic acids.[8][12]
Materials:
-
This compound sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ethanol (or another suitable solvent in which the acid is soluble)
-
Deionized water
Procedure:
-
Accurately weigh approximately 100-200 mg of the this compound sample into an Erlenmeyer flask.
-
Dissolve the sample in a suitable volume of ethanol (e.g., 25-50 mL). Gentle heating may be required.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH solution used.
-
Calculate the purity of the acid using the following formula:
Purity (%) = (V_NaOH × M_NaOH × MW_acid) / (2 × W_sample × 1000) × 100
Where:
-
V_NaOH = Volume of NaOH solution used (mL)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_acid = Molecular weight of this compound (222.24 g/mol )
-
W_sample = Weight of the sample (g)
-
The factor of 2 accounts for the two carboxylic acid groups.
-
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. Durene - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. durene, 95-93-2 [thegoodscentscompany.com]
- 5. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acids and bases: Titration of acids and bases | Michael Pilgaard's Web Chemistry [pilgaard.info]
- 9. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 10. webbook.nist.gov [webbook.nist.gov]
- 11. prepchem.com [prepchem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Crystallization of H2TMT-Based MOFs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with H2TMT-based Metal-Organic Frameworks (MOFs). The information is designed to help resolve common crystallization problems encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for obtaining an amorphous powder instead of crystalline H2TMT-based MOF?
A1: The formation of an amorphous product is often due to rapid precipitation of the metal-linker coordination polymer. This can be caused by several factors, including high reactant concentrations, an inappropriate solvent system, or a reaction temperature that is too high, leading to excessively fast nucleation rates. The use of modulators can help to slow down the reaction and promote the growth of well-defined crystals.
Q2: How does the choice of solvent affect the crystallization of H2TMT-based MOFs?
A2: The solvent plays a crucial role in MOF synthesis by solubilizing the metal salt and the H2TMT linker, and by influencing the kinetics of crystal nucleation and growth.[1] The polarity of the solvent, its boiling point, and its ability to coordinate with the metal ions can all impact the final product.[2] For instance, in solvothermal syntheses using DMF, the presence of water can significantly affect the outcome, sometimes leading to the formation of different phases or affecting crystal morphology.[3]
Q3: What is the role of a modulator in the synthesis of H2TMT-based MOFs?
A3: A modulator, typically a monocarboxylic acid like acetic acid or formic acid, is added to the reaction mixture to compete with the H2TMT linker for coordination to the metal centers.[4] This competition slows down the formation of metal-linker bonds, which in turn controls the nucleation and growth rates, often leading to larger, more well-defined crystals with higher crystallinity.[4][5] Modulators can also influence the size, morphology, and defect density of the resulting MOF crystals.[5][6]
Q4: Can the reaction temperature influence the final structure of my H2TMT-based MOF?
A4: Yes, temperature is a critical parameter in MOF synthesis. It affects the solubility of reactants, the reaction kinetics, and can even determine the thermodynamic versus kinetic product.[7] Higher temperatures generally lead to faster reaction rates and can result in denser MOF phases.[7][8] It is crucial to carefully control the temperature to obtain the desired crystalline phase and morphology.[8][9]
Q5: My H2TMT-based MOF crystals are very small. How can I increase their size?
A5: To increase crystal size, you need to favor crystal growth over nucleation. This can be achieved by:
-
Slowing down the reaction rate: This can be done by lowering the reaction temperature or by using a modulator.[4][5]
-
Optimizing the solvent system: A solvent system that allows for slow diffusion of the reactants can promote the growth of larger crystals.
-
Adjusting reactant concentrations: Lowering the concentration of the metal salt and/or the H2TMT linker can sometimes lead to the formation of fewer nuclei, and thus larger crystals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of H2TMT-based MOFs.
Problem 1: The product is an amorphous powder.
-
Question: I followed the synthesis protocol, but instead of crystals, I obtained an amorphous white powder. What could be the issue?
-
Answer: Amorphous products typically result from a reaction that is too fast. Consider the following adjustments:
-
Decrease the reaction temperature: Lowering the temperature by 10-20 °C can significantly slow down the nucleation rate.
-
Introduce a modulator: Add a monocarboxylic acid (e.g., acetic acid, formic acid) to the reaction mixture. The modulator will compete with the H2TMT linker, slowing down the coordination process and favoring crystal growth.[5][6]
-
Reduce reactant concentrations: Halving the concentration of either the metal salt or the H2TMT linker can sometimes prevent rapid precipitation.
-
Problem 2: The product has low crystallinity or is a mixture of phases.
-
Question: My XRD pattern shows broad peaks, indicating low crystallinity, or extra peaks suggesting a phase impurity. How can I improve this?
-
Answer: Low crystallinity or the presence of multiple phases can be due to several factors. Try these troubleshooting steps:
-
Optimize the modulator concentration: The amount of modulator is crucial. Too little may not be effective, while too much can inhibit crystallization altogether or lead to the formation of a different phase. A systematic screening of the modulator-to-linker molar ratio is recommended.
-
Adjust the solvent ratio: If you are using a mixed solvent system (e.g., DMF/water), the ratio of the solvents can greatly influence the final product.[3] Try varying the volume ratios to find the optimal conditions for the desired phase.
-
Increase the reaction time: Some MOF syntheses require longer reaction times to reach thermodynamic equilibrium and form a single, well-defined crystalline phase.
-
Problem 3: The crystal morphology is not as expected (e.g., needles instead of blocks).
-
Question: The literature reports cubic crystals for this H2TMT-based MOF, but I am getting needle-like crystals. Why is this happening and how can I fix it?
-
Answer: Crystal morphology is sensitive to the synthesis conditions. To obtain the desired morphology:
-
Vary the modulator: Different modulators can influence the growth rates of different crystal facets, leading to different morphologies.[5] If you are using acetic acid, try formic acid or benzoic acid, for example.
-
Change the reaction temperature: Temperature can affect the relative growth rates of crystal faces. A slight increase or decrease in temperature might favor the growth of the desired morphology.[8][9]
-
Check the purity of your reagents: Impurities in the metal salt or the H2TMT linker can sometimes act as capping agents, altering the crystal habit.
-
Data Presentation
Table 1: Effect of Acetic Acid Modulator on UiO-66 Crystal Size
| Modulator (Acetic Acid) Equivalents | Average Crystal Size (nm) | Reference |
| 0 | ~200 | [5] |
| 10 | ~350 | [5] |
| 50 | ~500 | [7] |
| 100 | ~700 | [5] |
Note: This data is for UiO-66, a well-studied MOF, and serves as a general guide for the expected trend in H2TMT-based MOFs.
Table 2: Influence of Synthesis Temperature and Time on MOF-5 Crystallization
| Temperature (°C) | Optimal Time for High Crystallinity (h) | Reference |
| 105 | 144 | [8][9] |
| 120 | 24 | [8][9] |
| 140 | 12 | [8][9] |
Note: This data is for MOF-5 and illustrates the inverse relationship between temperature and required reaction time for achieving good crystallinity.
Experimental Protocols
Detailed Solvothermal Synthesis Protocol for a Generic H2TMT-based MOF
This protocol provides a general starting point for the synthesis of H2TMT-based MOFs. The specific amounts and conditions may need to be optimized for your particular system.
-
Reactant Preparation:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) in 5 mL of N,N-dimethylformamide (DMF).
-
In a separate 20 mL scintillation vial, dissolve the H2TMT linker (0.1 mmol) in 5 mL of DMF.
-
-
Mixing and Modulation:
-
Combine the two solutions in a 50 mL Teflon-lined autoclave.
-
If using a modulator, add the desired amount (e.g., 10 equivalents relative to the linker) of acetic acid to the mixture.
-
Stir the mixture for 15 minutes to ensure homogeneity.
-
-
Crystallization:
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
-
Isolation and Washing:
-
After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To exchange the solvent, immerse the crystals in a volatile solvent like ethanol or methanol for 24 hours, replacing the solvent several times.
-
-
Activation:
-
Dry the product under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove the solvent molecules from the pores. The activated MOF is now ready for characterization and use.
-
Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.[10][11]
-
Scanning Electron Microscopy (SEM): To observe the morphology and size of the crystals.[5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[11]
-
Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and porosity of the activated MOF.[11]
Mandatory Visualization
Caption: Troubleshooting workflow for common crystallization problems in H2TMT-based MOFs.
Caption: Interplay of synthesis parameters and their effect on MOF crystallization outcomes.
References
- 1. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 2. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method | Mulyati | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 9. iptek.its.ac.id [iptek.its.ac.id]
- 10. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiochemical characterization of metal organic framework materials: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hexamethylenetetramine (HMT) Synthesis
Disclaimer: The following guide assumes the user is inquiring about the synthesis of Hexamethylenetetramine (HMT), as "H2TMT" is not a standard chemical identifier. HMT, also known as hexamine or urotropine, is synthesized from formaldehyde and ammonia. If you are working with a different compound, please provide the correct name for more accurate assistance.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing and minimizing side-products during Hexamethylenetetramine (HMT) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for Hexamethylenetetramine (HMT) synthesis?
A1: The synthesis of HMT is based on the condensation reaction between formaldehyde (HCHO) and ammonia (NH₃). The overall balanced chemical equation is:
6 HCHO + 4 NH₃ → (CH₂)₆N₄ + 6 H₂O
This reaction is typically rapid, exothermic, and proceeds to completion in quantitative yields under optimal conditions.[1]
Q2: What are the common side-products and impurities in HMT synthesis?
A2: Common impurities and side-products include:
-
Resinous by-products: These can form at elevated temperatures, leading to a yellowish discoloration of the final product.[1]
-
Unreacted formaldehyde: Incomplete reaction can leave residual formaldehyde in the product.
-
Ammonium salts: These can be present, particularly if the pH is not properly controlled.
-
Water: As a primary by-product of the reaction, its removal is crucial for obtaining a pure, crystalline product.
Q3: What analytical techniques are recommended for characterizing HMT and its impurities?
A3: Several analytical methods can be employed for the characterization and quality control of HMT:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying HMT and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A validated method for the direct determination of HMT in various matrices.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of HMT and can be used for quantitative analysis in the presence of impurities like formaldehyde.
-
Titrimetric Methods: Can be used to determine the assay of HMT.
-
Test for free formaldehyde: A qualitative test involves heating the sample with dilute sulfuric acid and detecting the characteristic odor of formaldehyde.[3]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of HMT | - Incorrect molar ratio of reactants.- Inefficient removal of water, shifting equilibrium.- Loss of product during isolation and purification. | - Ensure a slight excess of ammonia over the stoichiometric requirement.[1]- Use a Dean-Stark trap or vacuum distillation to remove water.- Optimize filtration and washing steps to minimize loss. |
| Yellowish Discoloration of Product | - High reaction temperature leading to the formation of resinous by-products.[1] | - Maintain the reaction temperature in the preferred range of 50-60°C.[1]- Utilize efficient cooling to manage the exothermic nature of the reaction. |
| Product Fails Purity Assay (e.g., high formaldehyde content) | - Incomplete reaction.- Inappropriate reactant ratio. | - Increase reaction time or ensure adequate mixing.- Adjust the formaldehyde to ammonia ratio; a slight excess of ammonia can help drive the reaction to completion.[1] |
| Difficulty in Crystallization | - Presence of excess water or other impurities.- Inappropriate solvent for crystallization. | - Concentrate the reaction mixture under vacuum to remove water until saturation is achieved.[1]- Use ethanol for recrystallization. |
| Formation of a Sludge During Concentration | - Precipitation of impurities along with HMT.- High concentration of by-products. | - Filter the hot solution to remove any insoluble impurities before cooling for crystallization.- Wash the crude product with a small amount of cold solvent to remove soluble impurities. |
Data Presentation: Reaction Parameter Optimization
The following table summarizes key quantitative parameters for optimizing HMT synthesis.
| Parameter | Recommended Range/Value | Impact on Synthesis | Reference |
| Reaction Temperature | 50 - 60°C | Temperatures above this range can lead to the formation of yellowish resinous by-products. | [1] |
| Formaldehyde to Ammonia Molar Ratio | 1.5:1 (Formaldehyde:Ammonia) with a slight excess of ammonia | A slight excess of ammonia helps to ensure the complete conversion of formaldehyde. | [1] |
| pH | Alkaline | The reaction proceeds efficiently in a neutral or alkaline solution. | |
| Typical Yield | 84 - 95% | Yields can be high under optimized conditions. | [4] |
| Purity (Nitrogen Content) | ~39.6% (Theoretical: 40.0%) | High purity can be achieved with proper reaction control and purification. | [4] |
Experimental Protocols
Protocol 1: Synthesis of Hexamethylenetetramine (Liquid Phase)
Objective: To synthesize HMT from aqueous formaldehyde and ammonia.
Materials:
-
37% Aqueous Formaldehyde solution
-
Anhydrous liquid ammonia
-
Circulating 25% w/w HMT solution (for seeding and heat absorption)
-
Reaction vessel with cooling capabilities
-
Vacuum evaporator
-
Crystallizer
-
Centrifuge/Filtration setup
-
Dryer
Methodology:
-
Continuously feed the 37% aqueous formaldehyde solution into a circulating 25% w/w HMT solution.[1]
-
Introduce anhydrous liquid ammonia into the circulating solution at a point after the formaldehyde addition. Maintain a slight excess of ammonia over the stoichiometric requirement.[1]
-
Maintain the reaction temperature between 50-60°C using the cooling system of the reactor to manage the exothermic reaction.[1]
-
Continuously overflow the resulting HMT solution from the synthesis loop to a vacuum evaporator.
-
Concentrate the solution under vacuum to crystallize the HMT as it reaches its saturation point.[1]
-
Transfer the slurry to a crystallizer and cool to complete the crystallization process.
-
Separate the HMT crystals from the mother liquor using a centrifuge or filtration.
-
Wash the crystals with a small amount of cold water or ethanol.
-
Dry the purified HMT crystals in a dryer.
Protocol 2: Quantification of Free Formaldehyde in HMT
Objective: To determine the amount of unreacted formaldehyde in a sample of HMT.
Principle: HMT is hydrolyzed in acidic conditions to release formaldehyde and ammonium ions. The liberated formaldehyde can then be quantified.
Materials:
-
HMT sample
-
Dilute sulfuric acid
-
Silver ammonium nitrate test solution
-
Heating apparatus
Methodology:
-
Prepare a 1 in 10 solution of the HMT sample in water.
-
Acidify the solution with dilute sulfuric acid.
-
Gently heat the solution. Formaldehyde will be liberated, which can be recognized by its characteristic odor.
-
To confirm the presence of formaldehyde, hold a piece of filter paper moistened with silver ammonium nitrate test solution over the vapor. A darkening of the paper indicates the presence of formaldehyde.[3]
-
For quantitative analysis, a suitable derivatization agent (e.g., dinitrophenylhydrazine) followed by HPLC or a colorimetric method can be used after the acid hydrolysis step.
Visualizations
Caption: Experimental workflow for the synthesis and purification of Hexamethylenetetramine.
Caption: Logical relationship between reaction parameters and synthesis outcomes in HMT production.
References
- 1. aldehydesindia.in [aldehydesindia.in]
- 2. Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. US3061608A - Preparation of hexamethylenetetramine - Google Patents [patents.google.com]
Technical Support Center: High-Purity 2,3,5,6-Tetramethylterephthalic Acid for Reproducible MOF Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing high-purity 2,3,5,6-tetramethylterephthalic acid for the reproducible synthesis of Metal-Organic Frameworks (MOFs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MOF synthesis?
A1: this compound is a derivative of terephthalic acid, an organic compound used as a "linker" or "ligand" in MOF synthesis. Its rigid structure, featuring a central benzene ring with two carboxylic acid groups and four methyl groups, makes it an excellent building block for creating robust, porous crystalline structures. The methyl groups provide steric hindrance that can influence the final topology of the MOF, allowing for fine-tuning of pore size and environment.
Q2: Why is the purity of this compound critical for MOF synthesis?
A2: The purity of the organic linker is paramount for achieving reproducible MOF synthesis. Impurities can act as competing ligands or modulators, disrupting the crystallization process and leading to the formation of unintended phases, defects in the crystal structure, or amorphous material. This can significantly compromise the MOF's properties, such as its surface area, porosity, and catalytic activity, leading to inconsistent experimental results. For reliable and reproducible outcomes, a purity of >97% is often recommended.
Q3: What are the common solvents for dissolving this compound?
A3: Like its parent compound terephthalic acid, this compound generally has low solubility in water and many common organic solvents at room temperature.[1] Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), N,N-Dimethylacetamide (DMAc), and Dimethyl Sulfoxide (DMSO) are most commonly used, often at elevated temperatures to ensure complete dissolution.[2][3][4]
Q4: What are the typical methods for synthesizing MOFs with this linker?
A4: The most common method is solvothermal or hydrothermal synthesis, where the linker and a metal salt are dissolved in a suitable solvent and heated in a sealed vessel under pressure.[5][6] This technique promotes the growth of high-quality crystals.[5] Other methods, such as room-temperature synthesis, microwave-assisted synthesis, and mechanochemical synthesis, are also being explored to offer faster reaction times and more sustainable conditions.[5][7]
Q5: How can I characterize the purity of the this compound ligand?
A5: Standard analytical techniques for assessing the purity of the organic linker include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify organic impurities, and elemental analysis to determine the elemental composition. High-Performance Liquid Chromatography (HPLC) is also an effective method for quantifying purity and detecting trace impurities.
Q6: What is a "modulator" in MOF synthesis and should I use one?
A6: A modulator is a compound, often a monocarboxylic acid like acetic acid or benzoic acid, that is added to the synthesis mixture in small amounts.[4][8] It competes with the primary linker for coordination to the metal centers, which can help control the nucleation and growth of MOF crystals.[9] Using a modulator can lead to larger, more well-defined crystals and can sometimes be essential for obtaining a specific, desired phase.[10] Whether to use a modulator and in what quantity often requires empirical optimization for each specific MOF system.[4]
Troubleshooting Guide
This guide addresses common problems encountered during MOF synthesis using this compound.
Problem 1: No precipitate or only an amorphous solid is formed.
| Potential Cause | Recommended Solution |
| Incorrect Solvent: The linker or metal salt may not be fully dissolved. | Ensure complete dissolution of all reactants before heating. Consider increasing the temperature or using a different solvent like DMF, DEF, or DMSO. |
| Inappropriate pH: The deprotonation of the carboxylic acid groups is crucial for coordination. The pH of the solution may be too low. | While less common in non-aqueous solvents, the addition of a base (e.g., triethylamine) can facilitate deprotonation.[7] However, this can also accelerate precipitation and lead to smaller crystals. |
| Incorrect Temperature/Time: The reaction may not have been heated to a high enough temperature or for a sufficient duration to induce crystallization. | Consult literature for the specific MOF system. Typical solvothermal conditions range from 80°C to 150°C for 12-72 hours.[11] |
| Highly Concentrated Reactants: Excessively high concentrations can lead to rapid precipitation of an amorphous product instead of slow crystal growth. | Try reducing the concentration of the reactants. Solvothermal syntheses are often conducted at dilute concentrations (≤0.01 M). |
Problem 2: The synthesized MOF has low crystallinity.
| Potential Cause | Recommended Solution |
| Fast Nucleation Rate: Rapid formation of crystal nuclei leads to many small, poorly defined crystals. | Use a modulator (e.g., acetic acid) to slow down the crystallization process.[8][10] A slower heating ramp during solvothermal synthesis can also promote the growth of larger, higher-quality crystals. |
| Impure Ligand: Impurities in the this compound can disrupt crystal growth. | Purify the ligand via recrystallization before use. Ensure the purity is verified by NMR or HPLC. |
| Suboptimal Solvent System: The choice of solvent can significantly impact crystallinity. | Experiment with different solvents or solvent mixtures. For example, a mixture of DMF and ethanol is sometimes used.[11] |
Problem 3: An unintended MOF phase or a mixture of phases is produced.
| Potential Cause | Recommended Solution |
| Thermodynamic vs. Kinetic Control: Different phases can be favored under different conditions. A short reaction time at a lower temperature might yield a kinetic product, while a longer time at a higher temperature might yield the thermodynamic product. | Systematically vary the reaction temperature and time. In-situ X-ray scattering can be used to study the formation of different phases over time.[11] |
| Incorrect Metal-to-Linker Ratio: The stoichiometry of the reactants is crucial for forming the desired structure. | Precisely control the molar ratio of the metal salt and the linker. An optimized stoichiometric ratio can favor the formation of a pure phase.[11] |
| Solvent-Directed Phase Formation: The solvent can act as a template, directing the formation of a specific topology. | The synthesis of two different Zn-based MOF isomers was directed by the choice of solvent (e.g., DMF vs. methanol).[12] Trying different solvents may allow for the isolation of the desired phase. |
Problem 4: The synthesis is not reproducible between batches.
| Potential Cause | Recommended Solution |
| Variable Ligand Purity: The most common cause of irreproducibility.[13] | Source high-purity this compound from a reliable supplier or purify it in-house before every synthesis. |
| Slight Variations in Conditions: MOF synthesis can be highly sensitive to minor changes in temperature, heating rate, reactant concentration, or water content in the solvent.[13][14] | Maintain meticulous records of all synthesis parameters. Use the same equipment and protocols for each batch. Ensure solvents are anhydrous if required for the specific synthesis. |
| Inconsistent Post-Synthesis Processing: The washing and activation steps can introduce variability. | Standardize the solvent exchange and activation procedures. Ensure complete removal of the synthesis solvent from the pores. |
Problem 5: MOF crystals degrade after synthesis is complete.
| Potential Cause | Recommended Solution |
| Instability in Air or Moisture: Some MOFs are sensitive to atmospheric conditions and can lose crystallinity upon exposure. | Handle the synthesized MOF under an inert atmosphere (e.g., in a glovebox). |
| Inappropriate Washing Solvent: The framework may be unstable in the solvent used for washing. For example, some Zn-based MOFs can degrade in water.[2] | Select a washing solvent in which the MOF is stable. It is often best to perform the initial washes with the synthesis solvent (e.g., fresh DMF) before exchanging with a more volatile solvent for activation.[15] |
| Framework Collapse During Activation: The removal of guest solvent molecules from the pores can cause the framework to collapse if not done carefully. | Use a gentle activation procedure. This often involves exchanging the high-boiling synthesis solvent with a lower-boiling solvent (e.g., ethanol or acetone) before heating under vacuum. Supercritical CO2 activation is an effective but more specialized method to prevent pore collapse.[10] |
Data and Protocols
Ligand Solubility
While specific solubility data for this compound is not widely published, the following table provides data for the parent compound, terephthalic acid, which can serve as a useful reference point. The addition of four methyl groups is expected to decrease solubility in polar solvents.
| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |
| Water | 25 | 0.0017 |
| Methanol | 25 | 0.1 |
| N,N-Dimethylformamide (DMF) | 25 | 6.7 |
| Dimethyl Sulfoxide (DMSO) | 25 | 19.0 |
| Data sourced from references[16] and[17]. |
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound
This protocol is adapted from a literature procedure for the synthesis of the acid from 2,3,5,6-tetramethyl-p-xylene-α,α'-diol.[18]
Materials:
-
2,3,5,6-Tetramethyl-p-xylene-α,α'-diol
-
Acetone (distilled)
-
Chromium (VI) oxide
-
Sulfuric acid (concentrated)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Suspend 2,3,5,6-tetramethyl-p-xylene-α,α'-diol (e.g., 5.0 g) in 250 mL of distilled acetone in a flask and cool the suspension to 0°C in an ice bath.
-
In a separate beaker, dissolve chromium (VI) oxide (e.g., 14.15 g) in 50 mL of water. Cool to 0°C.
-
Slowly add concentrated sulfuric acid (e.g., 14.5 mL) dropwise to the chromium oxide solution over 45 minutes while maintaining the temperature at 0°C.
-
Add the resulting Jones reagent dropwise to the acetone suspension over 30 minutes with vigorous stirring, keeping the temperature at 0°C.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 18 hours.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Add 1 M HCl to the concentrated mixture until the pH reaches 1 to precipitate the product.
-
Cool the mixture to enhance precipitation, then collect the solid product by filtration.
-
Wash the solid product thoroughly with water (3 times) and then with diethyl ether (3 times).
-
Dry the purified white solid under high vacuum.
Protocol 2: General Solvothermal Synthesis of a MOF
This is a general guideline. Ratios, temperature, and time should be optimized based on literature for the specific MOF target.
Materials:
-
High-purity this compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)
-
Solvent (typically DMF)
-
Teflon-lined stainless-steel autoclave or a sealed glass vial
Procedure:
-
In a glass vial, dissolve the this compound in the chosen solvent (e.g., DMF). Sonication may be required to aid dissolution.
-
In a separate vial, dissolve the metal salt in the same solvent.
-
Combine the two solutions in the reaction vessel (e.g., the Teflon liner of an autoclave).
-
If using a modulator, add it to the final mixture.
-
Seal the reaction vessel tightly.
-
Place the vessel in a programmable oven and heat to the desired temperature (e.g., 120°C) for the specified time (e.g., 24 hours).
-
Allow the oven to cool down slowly to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 times) to remove unreacted starting materials.
-
Proceed with solvent exchange and activation.
Protocol 3: Post-Synthesis MOF Activation
Procedure:
-
After washing the MOF with the synthesis solvent (e.g., DMF), decant the supernatant.
-
Add a volatile solvent with a lower boiling point, such as ethanol or acetone.
-
Allow the MOF to soak in this new solvent for at least 6-8 hours to facilitate solvent exchange.
-
Repeat the solvent exchange process at least 3-4 times with fresh portions of the volatile solvent to ensure all the original high-boiling solvent is removed.
-
After the final wash, decant the solvent and transfer the wet solid to a vacuum oven or Schlenk line.
-
Heat the sample gently under dynamic vacuum (e.g., 80-150°C, depending on the thermal stability of the MOF) for 12-24 hours to completely remove the solvent from the pores.
-
The activated MOF should be stored under an inert atmosphere to prevent re-adsorption of atmospheric moisture.
Visualizations
A generalized workflow for the synthesis and processing of MOFs.
Impact of ligand purity on the MOF synthesis outcome.
A decision tree for troubleshooting common MOF synthesis issues.
References
- 1. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 8. Impact of Crystal Size and Morphology on Switchability Characteristics in Pillared-Layer Metal-Organic Framework DUT-8(Ni) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Experimental investigations into the irregular synthesis of iron(iii) terephthalate metal–organic frameworks MOF-235 and MIL-101 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How Reproducible is the Synthesis of Zr-Porphyrin Metal-Organic Frameworks? An Interlaboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 16. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 18. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to Metal-Organic Frameworks: 2,3,5,6-Tetramethylterephthalic Acid vs. Terephthalic Acid as Organic Linkers
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties is a cornerstone of modern materials science. The choice of the organic linker is a critical determinant of the final MOF's characteristics, influencing its porosity, stability, and functionality. This guide provides a detailed comparison of MOFs synthesized from the foundational linker, terephthalic acid, and its functionalized counterpart, 2,3,5,6-tetramethylterephthalic acid.
Introduction to the Linkers
Terephthalic acid (BDC) is a widely used linear dicarboxylate linker that forms the basis of many well-known MOFs, including the UiO-66 and MOF-5 series. Its rigid structure and simple geometry lead to the formation of robust and porous frameworks.[1][2] In contrast, this compound is a derivative of BDC where the four hydrogen atoms on the benzene ring are replaced by methyl groups. These methyl groups introduce steric hindrance and alter the electronic properties of the linker, which in turn significantly impacts the resulting MOF's properties.
Impact on MOF Properties: A Comparative Analysis
The introduction of methyl groups on the terephthalic acid linker can induce significant changes in the properties of the resulting MOF. While direct, side-by-side quantitative comparisons for a single MOF structure with both linkers are not extensively reported in a single study, the following sections synthesize available data and established principles of MOF chemistry to provide a comparative overview.
Functionalization of the linker can influence the porosity of the MOF. The presence of bulky methyl groups can lead to a reduction in the Brunauer-Emmett-Teller (BET) surface area and pore volume compared to the parent, unfunctionalized MOF. This is due to the space occupied by the functional groups within the pores. For instance, functionalization of UiO-66 with amino and nitro groups has been shown to decrease the surface area from approximately 1342 m²·g⁻¹ for the parent UiO-66 to around 794 m²·g⁻¹ and 771 m²·g⁻¹, respectively.[3] A similar trend would be expected for the larger methyl groups of this compound.
Table 1: Comparison of Porosity-Related Properties
| Property | MOF with Terephthalic Acid (UiO-66) | MOF with this compound (Expected) |
| BET Surface Area | ~1080 - 1827 m²/g[4][5] | Lower than parent MOF |
| Pore Volume | ~0.5 - 0.7 cm³/g | Lower than parent MOF |
| Pore Environment | Hydrophilic | More Hydrophobic |
A key consequence of methylating the terephthalic acid linker is an increase in the hydrophobicity of the resulting MOF. The nonpolar methyl groups shield the framework from water molecules, which can enhance the MOF's stability in humid environments and its performance in applications where water is undesirable, such as certain catalytic reactions and gas separations.
The electronic and steric properties of the linker can modulate the catalytic activity of the MOF's metal centers. The electron-donating nature of the methyl groups in this compound can influence the electron density of the metal nodes.[6] This can, in turn, affect the MOF's Lewis acidity and its catalytic performance in various organic transformations, such as epoxide ring-opening reactions.[6] The steric bulk of the methyl groups can also introduce shape selectivity in catalytic reactions.
The altered pore environment and surface chemistry resulting from the use of this compound can significantly impact gas adsorption and separation properties. The increased hydrophobicity can be advantageous for the separation of nonpolar gases from humid streams. The methyl groups can also create specific binding sites that enhance the selectivity for certain gas molecules through favorable van der Waals interactions. For example, methyl-functionalized MOFs have shown enhanced CO2 uptake affinity.
Zirconium-based MOFs like UiO-66 are known for their exceptional thermal and chemical stability.[4][7] Functionalization of the linker can influence this stability. While the introduction of functional groups can sometimes lead to a slight decrease in thermal stability, UiO-66 derivatives have been shown to retain high stability.[6][7] The increased hydrophobicity imparted by the methyl groups can enhance the chemical stability of the MOF in the presence of water.
Table 2: Comparison of Stability
| Property | MOF with Terephthalic Acid (UiO-66) | MOF with this compound (Expected) |
| Thermal Stability | High (up to 500 °C)[5] | High, potentially slightly lower than parent MOF |
| Chemical Stability | High, especially in acidic conditions | Enhanced stability in humid environments |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and characterization of MOFs. Below are representative protocols for the synthesis of a terephthalic acid-based MOF (UiO-66) and a general approach for synthesizing MOFs with functionalized linkers.
This solvothermal method is a common procedure for the synthesis of UiO-66.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
In a flask, dissolve terephthalic acid, zirconium(IV) chloride, and hydrochloric acid in N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature until all solids are completely dissolved.
-
Transfer the clear solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-220 °C) for a designated period (e.g., 24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting white powder by filtration or centrifugation.
-
Wash the product sequentially with DMF and then with a solvent like methanol or ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the final product under vacuum at an elevated temperature (e.g., 70-150 °C) to activate the MOF.
The synthesis of MOFs with this compound generally follows a similar solvothermal or hydrothermal approach to that of their non-methylated counterparts. However, adjustments to the reaction conditions may be necessary due to the different solubility and reactivity of the methylated linker.
General Procedure:
-
Dissolve the metal salt (e.g., a zirconium, zinc, or copper salt) and this compound in a suitable solvent, often a high-boiling point solvent like DMF, N,N-diethylformamide (DEF), or a mixture of solvents.
-
A modulator, such as a monocarboxylic acid (e.g., acetic acid or formic acid), may be added to control the crystallite size and reduce defects.
-
The reaction mixture is sealed in a solvothermal reactor and heated to a specific temperature for a set duration.
-
After cooling, the crystalline product is isolated by filtration or centrifugation.
-
The product is then washed thoroughly with fresh solvent to remove impurities.
-
Activation of the MOF is performed by heating under vacuum to remove the solvent molecules from the pores.
To evaluate the properties of the synthesized MOFs, a suite of characterization techniques is employed:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and to determine the amount of solvent within the pores.
-
Nitrogen Physisorption (BET Analysis): To measure the surface area, pore volume, and pore size distribution of the MOF.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate groups of the linker to the metal centers and the presence of functional groups.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and crystal size of the MOF particles.
Logical Relationships and Workflows
The following diagrams illustrate the conceptual relationships between the choice of linker and the resulting MOF properties, as well as a typical experimental workflow for MOF synthesis and characterization.
References
- 1. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 2. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Ligand Functionalization of UiO-66-Based Metal-Organic Frameworks When Used as Sorbents in Dispersive Solid-Phase Analytical Microextraction for Different Aqueous Organic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05411B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Metal-Organic Frameworks from Functionalized Terephthalic Acids for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of Metal-Organic Frameworks (MOFs) offers unprecedented opportunities for advanced drug delivery systems. The ability to tune the physicochemical properties of MOFs by functionalizing the organic linkers is a key advantage. This guide provides a comparative analysis of MOFs synthesized from various functionalized terephthalic acids, with a focus on their performance in drug delivery applications. The data presented herein is compiled from peer-reviewed studies to aid in the rational design of next-generation MOF-based therapeutics.
Performance Comparison of Functionalized Terephthalic Acid-Based MOFs
The introduction of functional groups onto the terephthalic acid linker can significantly influence the properties of the resulting MOFs, such as their surface area, porosity, and, crucially, their interaction with drug molecules. This, in turn, affects the drug loading capacity and release kinetics. The following table summarizes key performance data for two widely studied MOF families, UiO-66 and MIL-53, synthesized with different functionalized terephthalic acids.
| Functional Group | MOF Family | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loaded | Drug Loading Capacity (wt%) | Key Release Characteristics | Biocompatibility Notes |
| -H (unfunctionalized) | UiO-66 | ~1200-2200 | ~0.6-1.2 | 8-hydroxyquinoline | 16.01 | Release equilibrium achieved after sustained release.[1] | Generally considered biocompatible.[2] |
| Brimonidine | High (up to 249 mg/g) | Release kinetics up to 10-12 days.[3] | |||||
| Dexamethasone | ~10 | - | Low cytotoxicity.[2] | ||||
| -NH₂ (amino) | UiO-66 | ~703 | ~0.478 | 8-hydroxyquinoline | 14.66 | - | Improves biocompatibility.[3] |
| Brimonidine | - | Delays delivery kinetics up to 25 days.[3] | |||||
| MIL-53(Al) | - | - | Chemotherapeutics | Up to 34 | - | Aluminum-based MOFs are considered for biomedical applications due to lower toxicity compared to chromium.[4] | |
| -NO₂ (nitro) | UiO-66 | Reduced vs. -H | Reduced vs. -H | Brimonidine | - | Delays delivery kinetics.[3] | Exhibits significant cytotoxicity at high concentrations.[3] |
| -CH₃ (methyl) | UiO-66 | - | - | 8-hydroxyquinoline | 19.45 | - | - |
| -OH (hydroxyl) | MIL-53(Al) | - | - | - | - | - | BHET-Al MOF (derived from a hydroxyl-functionalized terephthalate precursor) is not cytotoxic and enhances fibroblast respiratory capacity.[5] |
| -Br (bromo) | UiO-66 | - | - | Ibuprofen, Caffeine | High payloads | Solvent plays a crucial role in encapsulation performance.[6] | - |
| -Cl (chloro) | UiO-66 | - | - | Ibuprofen, Caffeine | High payloads | - | - |
Experimental Workflow and Methodologies
The successful synthesis and evaluation of functionalized MOFs for drug delivery applications follow a systematic workflow. The diagram below illustrates the key stages, from ligand selection to in vitro testing.
References
- 1. Impact of amino and methyl groups on the loading capacity of UiO-66 for 8-hydroxyquinoline: an in-depth experimental and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling the Adsorption and Release of Ocular Drugs in Metal–Organic Frameworks: Effect of Polar Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rationalization of the entrapping of bioactive molecules into a series of functionalized porous zirconium terephthalate MOFs - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2,3,5,6-Tetramethylterephthalic Acid and 2,3,5,6-Tetrafluoroterephthalic Acid Linkers in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating the resultant material's properties and performance. This guide provides a detailed comparison of two terephthalic acid derivatives, 2,3,5,6-tetramethylterephthalic acid and 2,3,5,6-tetrafluoroterephthalic acid, as building blocks for MOFs. By functionalizing the aromatic backbone with either electron-donating methyl groups or electron-withdrawing fluorine atoms, the physicochemical characteristics of the resulting MOFs can be finely tuned for specific applications ranging from gas storage and separation to catalysis and drug delivery.
Influence of Functional Groups on MOF Properties
The introduction of methyl or fluoro groups onto the terephthalic acid linker imparts distinct properties to the resulting MOFs. The presence of methyl groups on the aromatic ring in this compound influences the steric and electronic properties of the MOF, which can be leveraged to fine-tune the pore environment and overall performance in applications like selective gas adsorption or catalysis.[1]
Conversely, the high electronegativity and stability of the carbon-fluorine bond in 2,3,5,6-tetrafluoroterephthalic acid can lead to MOFs with increased hydrophobicity, as well as enhanced thermal and chemical stability.[2] Theoretical studies have suggested that MOFs constructed with perfluorinated terephthalates may exhibit superior hydrogen adsorption properties, although some computational studies present conflicting views.[1][3] The choice between these two linkers, therefore, presents a trade-off between modulating pore environment and enhancing stability and hydrophobicity.
Comparative Data of Linker Properties
For a direct comparison, the fundamental properties of the two linker molecules are summarized below.
| Property | This compound | 2,3,5,6-Tetrafluoroterephthalic Acid |
| Molecular Formula | C₁₂H₁₄O₄ | C₈H₂F₄O₄ |
| Molecular Weight | 222.24 g/mol | 238.09 g/mol |
| Functional Groups | Methyl (-CH₃) | Fluoro (-F) |
| Nature of Substituents | Electron-donating, Sterically bulky | Electron-withdrawing, High electronegativity |
Illustrative Comparison of Isostructural MOF Properties
| Property | MOF with this compound (Hypothetical) | MOF with 2,3,5,6-Tetrafluoroterephthalic Acid (Hypothetical) |
| BET Surface Area | Potentially lower due to steric hindrance from methyl groups | Potentially higher due to less pore obstruction |
| Pore Volume | May be reduced by the bulkier methyl groups | May be larger |
| Thermal Stability | Moderate | High, due to the strong C-F bonds |
| Chemical Stability | Moderate | High, particularly against hydrolysis |
| Hydrophobicity | Moderate | High |
| **Gas Adsorption (e.g., H₂) ** | Moderate, influenced by pore size and electronic effects | Potentially enhanced due to favorable interactions with the fluorinated surface |
| Catalytic Activity | Tunable based on steric and electronic effects of methyl groups | May be influenced by the electron-withdrawing nature of the linker |
Experimental Protocols
Detailed methodologies are crucial for the synthesis of the linkers and the subsequent construction and characterization of the MOFs.
Synthesis of this compound
A common route for the synthesis of this compound involves the oxidation of durene (1,2,4,5-tetramethylbenzene). A general procedure is as follows:
-
Oxidation: Durene is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) in a suitable solvent. The reaction is typically carried out at elevated temperatures.
-
Acidification: After the oxidation is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the dicarboxylic acid.
-
Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid
An optimized synthesis protocol for 2,3,5,6-tetrafluoroterephthalic acid has been reported to achieve high yields.[3]
-
Lithiation: 1,2,4,5-tetrafluorobenzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). An excess of n-butyllithium is then added dropwise to effect dilithiation.
-
Carbonation: Dry carbon dioxide (CO₂) gas is bubbled through the reaction mixture.
-
Acidification: The reaction is quenched by the addition of an aqueous acid solution (e.g., HCl), leading to the formation of the dicarboxylic acid.
-
Purification: The product can be purified by recrystallization.[3]
General Protocol for MOF Synthesis and Characterization
The following is a general solvothermal method for the synthesis of MOFs using either of the title linkers.
-
Reaction Mixture Preparation: The chosen linker (this compound or 2,3,5,6-tetrafluoroterephthalic acid) and a metal salt (e.g., zinc nitrate, zirconium chloride) are dissolved in a suitable solvent, often N,N-dimethylformamide (DMF). The molar ratio of metal to linker is a critical parameter.
-
Solvothermal Synthesis: The reaction mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (typically between 80 and 150 °C) for a defined period (e.g., 24-72 hours).
-
Product Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh solvent (e.g., DMF, ethanol) to remove unreacted precursors, and then activated by heating under vacuum to remove solvent molecules from the pores.
-
Characterization: The resulting MOF is characterized using a suite of analytical techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume via nitrogen adsorption-desorption isotherms at 77 K.
-
Gas Adsorption Studies: To evaluate the performance for specific applications like H₂, CO₂, or CH₄ storage.
-
Visualizations
The following diagrams illustrate the general workflow for comparing these linkers in MOF synthesis and the conceptual relationship between linker functionalization and MOF properties.
Caption: Workflow for the comparative study of MOFs.
Caption: Influence of linker functionalization on MOF properties.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,3,5,6-Tetramethylterephthalic Acid
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For 2,3,5,6-tetramethylterephthalic acid, a valuable building block in the synthesis of metal-organic frameworks and other advanced materials, unambiguous structural confirmation is paramount. This guide provides a comparative overview of the two primary analytical techniques for this purpose: single-crystal X-ray diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed examination of the experimental data obtained from these methods and compare their utility with other analytical techniques.
At a Glance: XRD vs. NMR for Structural Validation
| Feature | Single-Crystal X-ray Diffraction (XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute configuration. | Connectivity of atoms (through-bond correlations), chemical environment of nuclei, and molecular dynamics in solution. |
| Sample Phase | Solid (single crystal) | Solution |
| Strengths | Provides an unambiguous and complete picture of the solid-state structure. | Excellent for determining the molecular structure and connectivity in solution; non-destructive. |
| Limitations | Requires a high-quality single crystal, which can be challenging to grow. | Provides indirect structural information that requires interpretation; less informative about the solid-state packing. |
In-Depth Analysis: Experimental Data
To date, a definitive, publicly available single-crystal X-ray structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other major databases. However, based on the known structures of similar terephthalic acid derivatives, we can predict the expected key structural features.
In contrast, NMR spectroscopic data provides detailed insights into the molecule's structure in solution.
Predicted Crystallographic Data for this compound
The following table outlines the anticipated crystallographic parameters for this compound based on analyses of closely related structures. These values would be experimentally determined through single-crystal XRD.
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c or P-1 | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | ~5-15 Å | The dimensions of the unit cell. |
| α, β, γ (°) | α, γ = 90°; β > 90° (Monoclinic) or all ≠ 90° (Triclinic) | The angles between the unit cell axes. |
| C-C (aromatic) Bond Lengths | ~1.38-1.40 Å | Confirms the aromatic nature of the central ring. |
| C-C (methyl) Bond Lengths | ~1.50-1.52 Å | Typical single bond length between sp² and sp³ carbons. |
| C-C (carboxyl) Bond Lengths | ~1.48-1.50 Å | Typical single bond length between sp² and sp² carbons. |
| C=O Bond Lengths | ~1.20-1.22 Å | Characteristic double bond length of a carboxylic acid. |
| C-O Bond Lengths | ~1.30-1.32 Å | Characteristic single bond length of a carboxylic acid. |
| O-H Bond Lengths | ~0.82-0.84 Å | Typical hydroxyl bond length. |
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) for this compound in a deuterated chloroform (CDCl₃) solution. The symmetry of the molecule results in chemically equivalent methyl and aromatic carbons, simplifying the spectra.
¹H NMR Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | ~10-12 | Singlet (broad) | 2H |
| -CH₃ | ~2.3 | Singlet | 12H |
¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| -COOH | ~170-175 |
| C (aromatic, substituted) | ~135-140 |
| C (aromatic, substituted) | ~130-135 |
| -CH₃ | ~15-20 |
Alternative Structural Elucidation Techniques
While XRD and NMR are the cornerstones of structural validation, other techniques provide complementary information.
| Technique | Information Provided | Comparison to XRD and NMR |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups based on their vibrational frequencies. For this compound, characteristic peaks would include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretches (~1200-1300 cm⁻¹).[1][2][3][4] | Less detailed than NMR for overall structure but provides rapid confirmation of key functional groups. It does not provide information on atomic connectivity or 3D arrangement like XRD. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. For this compound, a molecular ion peak at m/z 222 would be expected.[5][6] | Confirms the molecular mass, which is complementary to the structural information from NMR and XRD. High-resolution mass spectrometry can provide the elemental composition. |
Experimental Protocols
Single-Crystal X-ray Diffraction (XRD)
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common method. The process should be undisturbed to allow for the formation of well-ordered crystals.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The diffraction pattern is indexed to determine the unit cell parameters. The positions of the atoms are determined from the intensities of the diffraction spots using direct methods or Patterson methods. The structural model is then refined to achieve the best fit with the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet.
-
¹H NMR: A standard one-pulse sequence is typically used. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single peaks for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to TMS (0 ppm). The integration of ¹H NMR signals provides the relative ratio of protons.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.
Caption: Logical workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound is most comprehensively achieved through the synergistic use of single-crystal X-ray diffraction and NMR spectroscopy. While XRD provides an unequivocal determination of the solid-state structure, NMR confirms the molecular connectivity and structure in solution. Complementary techniques such as FTIR and mass spectrometry further corroborate the identity and purity of the compound. For researchers and professionals in drug development and materials science, a thorough understanding and application of these techniques are essential for ensuring the integrity of their molecular building blocks and the reliability of their subsequent research.
References
- 1. 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid | C12H14O4 | CID 261543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. (2,3,5,6-2H4)Terephthalic acid | C8H6O4 | CID 108885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Hexamethylenetetramine (H2TMT)-Based Metal-Organic Frameworks for Selective Gas Adsorption
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of H2TMT-Based MOF Performance in Selective Gas Separation
Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for a variety of applications, including selective gas adsorption and separation. The tunability of their structure, achieved by varying the metal nodes and organic linkers, allows for the design of materials with tailored properties for specific gas separation challenges. This guide provides a comparative analysis of the performance of MOFs based on the hexamethylenetetramine (H2TMT) linker, also known as HMTA, for selective gas adsorption.
Performance Overview
The incorporation of the nitrogen-rich H2TMT linker into MOF structures has been shown to significantly enhance their affinity for certain gases, particularly carbon dioxide (CO2). This enhancement is attributed to the introduction of basic amine sites, which can increase the electrostatic interactions with acidic gas molecules like CO2.
A notable example is the modification of the well-known Cu-BDC MOF with H2TMT. The resulting material, Cu-BDC⊃HMTA, demonstrates a marked improvement in CO2 uptake compared to its parent framework.
Quantitative Performance Data
The following table summarizes the key performance metrics for H2TMT-based MOFs for which experimental data is available.
| Metal-Organic Framework | Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (mmol/g) | Adsorption Capacity (wt %) | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) |
| Cu-BDC⊃HMTA | CO2 | 273 | 1 | 4.8 | 21.2 | 590 | 683 |
| CO2 | 298 | 1 | 2.1 | 9.24 | |||
| CO2 | 273 | 14 | 12.0 | 52.8 | |||
| CO2 | 298 | 14 | 9.0 | 39.6 | |||
| Cu-BDC (for comparison) | CO2 | 273 | 1 | 1.2 | 5.28 | 708 | 868 |
| CO2 | 298 | 1 | 0.8 | 3.53 | |||
| CO2 | 273 | 14 | - | 17.4 | |||
| CO2 | 298 | 14 | - | 13.2 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and gas adsorption experiments cited in this guide, providing a basis for reproducibility and further research.
Synthesis of Cu-BDC⊃HMTA
The synthesis of Cu-BDC⊃HMTA is achieved through a straightforward one-pot solvothermal method.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)
-
1,4-benzenedicarboxylic acid (H2BDC)
-
Hexamethylenetetramine (HMTA)
-
N,N-dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (DI H2O)
Procedure:
-
In a typical synthesis, a solution of copper(II) nitrate trihydrate in a mixture of DMF, EtOH, and DI H2O is prepared.
-
A separate solution of H2BDC and HMTA in DMF is also prepared.
-
The two solutions are combined and stirred.
-
The resulting mixture is sealed in a Teflon-lined autoclave and heated in an oven at a specified temperature for a designated period.
-
After cooling to room temperature, the crystalline product is collected by filtration, washed with DMF and ethanol, and dried under vacuum.
Gas Adsorption Measurements
The selective gas adsorption properties of the synthesized MOFs are evaluated using a volumetric sorption analyzer.
Activation Procedure: Prior to gas adsorption measurements, the MOF samples must be activated to remove any guest molecules or residual solvent from the pores. This is typically achieved by degassing the sample under high vacuum at an elevated temperature (e.g., 130-160 °C) for several hours (e.g., 10-12 hours).
Isotherm Measurement:
-
A known mass of the activated MOF sample is placed in the sample tube of the sorption analyzer.
-
The sample is cooled to the desired temperature (e.g., 273 K or 298 K for CO2 adsorption; 77 K for N2 adsorption).
-
The adsorbate gas (e.g., CO2, N2) is introduced into the sample tube in controlled doses, and the pressure is allowed to equilibrate.
-
The amount of gas adsorbed at each pressure point is calculated to generate the adsorption isotherm.
-
For N2 adsorption at 77 K, the Brunauer-Emmett-Teller (BET) and Langmuir models are applied to the isotherm data to calculate the specific surface area of the material.
Logical Workflow for Comparison
The process of comparing H2TMT-based MOFs for selective gas adsorption can be visualized as a logical workflow. This workflow starts with the synthesis and characterization of the materials, proceeds to experimental testing of their gas adsorption performance, and culminates in a comparative analysis of the results.
Methyl-Functionalized Linkers Enhance MOF Stability and Performance Over Unsubstituted Terephthalic Acid
For researchers, scientists, and drug development professionals, the choice of organic linker in the synthesis of Metal-Organic Frameworks (MOFs) is a critical determinant of the final material's properties and performance. A growing body of evidence demonstrates that methyl-functionalized linkers offer significant advantages over their unsubstituted counterparts, such as terephthalic acid. These advantages primarily manifest as enhanced stability, particularly in aqueous environments, and tunable porosity, which are crucial for applications in drug delivery, catalysis, and gas separation.
The strategic addition of methyl groups to the terephthalic acid backbone can profoundly influence the physicochemical properties of the resulting MOF. The primary mechanism behind the enhanced stability is the introduction of hydrophobicity. The methyl groups act as a protective shield, repelling water molecules and preventing them from attacking the sensitive metal-ligand coordination bonds that form the framework's structure. This increased hydrolytic stability is a significant advantage for applications in biological systems or humid environments.
Comparative Performance: UiO-66 vs. Methyl-Functionalized UiO-66
Below is a comparative table summarizing the expected and reported properties of UiO-66 and a hypothetical, yet representative, methyl-functionalized UiO-66, based on the general findings in the literature.
| Property | UiO-66 (Terephthalic Acid) | Methyl-Functionalized UiO-66 (e.g., with 2,5-Dimethylterephthalic Acid) |
| BET Surface Area | ~1000-1400 m²/g[2][3][4] | Expected to be comparable or slightly lower due to the increased mass and volume of the linker. |
| Pore Volume | ~0.4-0.6 cm³/g[2] | Expected to be comparable or slightly lower. |
| Water Stability | Good, but can show degradation under certain conditions.[5][6] | Significantly enhanced due to increased hydrophobicity.[1][2] |
| Water Contact Angle | 19-29° (hydrophilic)[1] | Expected to be significantly higher, indicating increased hydrophobicity. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible synthesis and comparative analysis. Below are representative protocols for the synthesis of UiO-66 and a general method for assessing water stability.
Synthesis of UiO-66 (Unsubstituted Terephthalic Acid)
This protocol is based on established solvothermal synthesis methods for UiO-66.[7][8]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, as a modulator)
Procedure:
-
In a glass vial, dissolve ZrCl₄ and terephthalic acid in DMF.
-
Add hydrochloric acid to the solution as a modulator to control the crystallite size and defect formation.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, the resulting white precipitate is collected by centrifugation.
-
The product is washed multiple times with fresh DMF and then with a solvent like ethanol to remove unreacted precursors and solvent molecules from the pores.
-
The final product is activated by heating under vacuum to remove the solvent completely.
Synthesis of Methyl-Functionalized UiO-66
The synthesis of a methyl-functionalized UiO-66 would follow a similar procedure, with the substitution of terephthalic acid with a methyl-functionalized linker such as 2,5-dimethylterephthalic acid. The molar ratios of the metal precursor, linker, and modulator may need to be optimized.[9][10]
Experimental Protocol for Water Stability Testing
This protocol provides a general framework for assessing the hydrolytic stability of MOFs.
Procedure:
-
Immerse a known quantity of the activated MOF powder in deionized water or a buffered solution at a specific pH.
-
Maintain the suspension at a constant temperature (e.g., room temperature or physiological temperature) for a defined period (e.g., 24 hours, 72 hours, or longer).
-
After the immersion period, collect the MOF powder by centrifugation or filtration.
-
Wash the collected MOF with a solvent like ethanol to remove water.
-
Dry the MOF sample under vacuum.
-
Analyze the treated MOF using Powder X-ray Diffraction (PXRD) to assess the retention of crystallinity. A significant decrease in peak intensity or the appearance of new peaks indicates framework degradation.
-
Measure the BET surface area and pore volume of the treated MOF using nitrogen adsorption-desorption isotherms to quantify the loss of porosity.
Visualizing the Advantage: Structural Comparison
The fundamental difference between the two linkers lies in their chemical structure, which directly impacts the resulting MOF's interaction with its environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing volumetric surface area of UiO-66 and its functionalized analogs through compression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. louis.uah.edu [louis.uah.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A water-based synthetic route to the metal–organic framework UiO-66 starting from PET-derived terephthalate esters - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
Comparative study of thermal stability in different terephthalic acid-based MOFs.
For researchers, scientists, and drug development professionals, understanding the thermal stability of Metal-Organic Frameworks (MOFs) is paramount for their application in catalysis, gas storage, and drug delivery. This guide provides a comparative analysis of the thermal stability of three prominent terephthalic acid-based MOFs: MOF-5, UiO-66, and MIL-53. The information is supported by experimental data from thermogravimetric analysis (TGA), detailing the decomposition behaviors and key stability-influencing factors.
Comparative Thermal Stability Data
The thermal stability of MOFs is a critical parameter that dictates their operational range and regeneration conditions. Below is a summary of the framework decomposition temperatures for MOF-5, UiO-66, and MIL-53, as determined by thermogravimetric analysis (TGA). It is important to distinguish between the initial weight loss due to the removal of guest and solvent molecules and the subsequent, higher-temperature weight loss corresponding to the decomposition of the MOF framework itself.
| Metal-Organic Framework (MOF) | Metal Center | Framework Decomposition Temperature (in N₂/inert atmosphere) | Framework Decomposition Temperature (in Air/oxidative atmosphere) | Reference(s) |
| MOF-5 (IRMOF-1) | Zn | ~450 - 500 °C | ~450 °C | [1][2][3][4] |
| UiO-66 | Zr | ~500 °C | ~450 °C | [5][6][7][8] |
| MIL-53(Al) | Al | ~500 - 550 °C | Not specified | [9][10] |
Note: Decomposition temperatures can vary depending on factors such as the presence of defects, crystal size, and the specific experimental conditions of the TGA analysis (e.g., heating rate).
Analysis of Thermal Decomposition Behavior
MOF-5 , a pioneering MOF, typically exhibits a sharp weight loss corresponding to framework decomposition around 450-500 °C in an inert atmosphere.[1][2][3][4] This decomposition involves the breakdown of the terephthalate linker and results in the formation of zinc oxide and amorphous carbon.[4]
UiO-66 is renowned for its exceptional thermal and chemical stability, which is attributed to the strong coordination bonds between the zirconium clusters and the carboxylate linkers. In an inert or reductive atmosphere, the framework of UiO-66 is generally stable up to 500 °C.[5][6][7] However, in an oxidative environment, the decomposition can commence at a lower temperature of around 450 °C.[5][6][7] The thermal decomposition of UiO-66 ultimately yields zirconium dioxide.
MIL-53(Al) also demonstrates high thermal stability, with its framework being stable up to approximately 500-550 °C.[9][10] A unique characteristic of MIL-53 is its "breathing" effect, where the framework can undergo reversible structural transitions in response to temperature changes, even without the presence of guest molecules.[9] This flexibility can influence its thermal behavior.
Experimental Protocols
The following is a generalized experimental protocol for determining the thermal stability of terephthalic acid-based MOFs using thermogravimetric analysis (TGA).
Objective: To determine the decomposition temperature and thermal stability of the MOF material.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Sample pans (e.g., alumina, platinum)
-
Gas flow controller
Procedure:
-
Sample Preparation: An accurately weighed sample of the activated MOF (typically 5-10 mg) is placed into a tared TGA sample pan. Activation is crucial to remove any residual solvent or guest molecules from the pores, which would otherwise contribute to an initial weight loss that is not representative of the framework's thermal stability.
-
Instrument Setup: The sample pan is placed in the TGA furnace.
-
Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen, argon) or an oxidative gas (e.g., air, oxygen) at a constant flow rate (e.g., 20-100 mL/min) to create the desired experimental atmosphere.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 5 or 10 °C/min).[1][11]
-
Data Collection: The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to identify the temperatures at which significant weight loss occurs. The onset temperature of the major weight loss step following the removal of any residual solvent is typically reported as the framework decomposition temperature. The derivative of the TGA curve (DTG) can be used to more accurately determine the temperature of the maximum rate of weight loss.
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates the general workflow for assessing the thermal stability of MOFs.
Caption: Workflow for MOF thermal stability assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. hub.hku.hk [hub.hku.hk]
- 4. Thermal decomposition and high-temperature behavior of Metal-Organic Frameworks | Poster Board #M13 - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
Analysis of different synthetic routes for 2,3,5,6-tetramethylterephthalic acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes for 2,3,5,6-tetramethylterephthalic acid, a crucial building block in the development of advanced materials such as Metal-Organic Frameworks (MOFs). The selection of an appropriate synthetic pathway is critical, impacting yield, purity, scalability, and overall cost-effectiveness. This document outlines the primary methodologies, presents available quantitative data for comparison, and provides detailed experimental protocols for key reactions.
Comparison of Synthetic Routes
The synthesis of this compound predominantly starts from durene (1,2,4,5-tetramethylbenzene). The core of the synthesis involves the oxidation of the four methyl groups to carboxylic acids. The primary routes identified in the literature are:
-
Two-Step Synthesis via Diol Intermediate: This laboratory-scale method involves the initial conversion of durene to 2,3,5,6-tetramethyl-p-xylene-α,α'-diol, which is then oxidized to the final product. This route offers a well-documented and high-yielding second step.
-
Direct Oxidation of Durene: This approach aims to oxidize all four methyl groups of durene in a single step. While theoretically more direct, controlling the reaction to achieve complete oxidation without significant side-product formation can be challenging. Common oxidizing agents for similar transformations include nitric acid and potassium permanganate.
-
Vapor-Phase Catalytic Oxidation of Durene: This is a prominent industrial method for producing the closely related pyromellitic dianhydride from durene. This process involves passing durene vapor over a vanadium-based catalyst in the presence of air at high temperatures. The resulting dianhydride can then be hydrolyzed to the tetracarboxylic acid. While highly efficient on a large scale, this method is less practical for typical laboratory synthesis.
| Synthetic Route | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Reaction Time | Notes |
| Two-Step via Diol | ||||||
| Step 1: Diol Synthesis | Durene | (Not specified in detail in reviewed literature) | Data not available | Data not available | Data not available | The diol is commercially available. |
| Step 2: Diol Oxidation | 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol | CrO₃, H₂SO₄, Acetone, 0°C to RT | 80 | >97 (Assumed based on protocol) | 19 hours | Well-documented lab-scale procedure.[1] |
| Direct Oxidation | Durene | |||||
| Nitric Acid Oxidation | Durene | Dilute HNO₃, Elevated Temp. & Pressure | Data not available for target acid | Data not available | Data not available | Based on protocols for similar compounds like terephthalic acid from p-xylene.[2] Harsh conditions may lead to side products. |
| Industrial Method | ||||||
| Vapor-Phase Catalytic Oxidation | Durene | V₂O₅ catalyst, Air, 250-600°C | High (Industrial) | High (Industrial) | Continuous flow | Produces pyromellitic dianhydride, which requires subsequent hydrolysis. Not a typical lab-scale method. |
Experimental Protocols
The following are detailed experimental protocols for the most well-documented laboratory-scale synthesis of this compound.
Route 1: Two-Step Synthesis via Diol Intermediate
This route proceeds in two distinct stages: the formation of the diol intermediate and its subsequent oxidation.
Step 1: Synthesis of 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol from Durene
A detailed, peer-reviewed laboratory protocol for the direct synthesis of 2,3,5,6-tetramethyl-p-xylene-α,α'-diol from durene was not identified in the surveyed literature. However, this intermediate is commercially available from various chemical suppliers. For the purpose of this guide, it is assumed that this intermediate is procured from a commercial source.
Step 2: Oxidation of 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol to this compound[1]
This procedure utilizes a Jones oxidation to convert the diol to the desired dicarboxylic acid.
Materials:
-
2,3,5,6-Tetramethyl-p-xylene-α,α'-diol (5.0 g, 26 mmol)
-
Acetone, distilled (250 mL)
-
Chromium (VI) oxide (CrO₃) (14.15 g, 0.14 mol)
-
Concentrated Sulfuric Acid (H₂SO₄) (14.5 mL, 0.26 mol)
-
Distilled Water (50 mL)
-
1N Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Suspend 2,3,5,6-tetramethyl-p-xylene-α,α'-diol (5.0 g) in 250 mL of distilled acetone in a flask and cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve chromium (VI) oxide (14.15 g) in 50 mL of water and cool to 0°C.
-
Slowly add concentrated sulfuric acid (14.5 mL) dropwise to the chromium (VI) oxide solution over 45 minutes while maintaining the temperature at 0°C. This creates the Jones reagent.
-
Add the prepared Jones reagent dropwise to the acetone suspension of the diol over 30 minutes with vigorous stirring, ensuring the temperature remains at 0°C.
-
Continue to stir the reaction mixture vigorously at 0°C for 1 hour.
-
Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.
-
Concentrate the reaction mixture using a rotary evaporator to remove the acetone.
-
Acidify the remaining aqueous solution to pH 1 by adding 1N HCl.
-
Cool the mixture to induce precipitation of the product.
-
Filter the precipitate and wash it sequentially with water (3 times) and diethyl ether (3 times).
-
Dry the resulting white solid under high vacuum to afford this compound.
Yield: 4.55 g (80%) Melting Point: >300°C
Synthetic Route Diagrams
The following diagrams illustrate the described synthetic pathways for this compound.
Caption: Synthetic pathways to this compound.
Caption: Workflow for the oxidation of the diol intermediate.
References
Validating the Purity of 2,3,5,6-Tetramethylterephthalic Acid: A Comparative Guide to HPLC, qNMR, and DSC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 2,3,5,6-tetramethylterephthalic acid is a critical step in ensuring the integrity and reproducibility of their work, particularly in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) for the purity assessment of this compound. Detailed experimental protocols and supporting data are presented to facilitate informed decisions on the most suitable analytical strategy.
Introduction to Purity Analysis
This compound is a crucial building block in the synthesis of specialized polymers and MOFs. The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties and performance of the final product. Therefore, rigorous purity validation is not just a quality control measure but a fundamental aspect of research and development. This guide explores three powerful analytical techniques for this purpose, each with its unique principles, advantages, and limitations.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity in separating a wide range of impurities. For this compound, a reversed-phase HPLC method is the most common and effective approach.
Experimental Protocol: HPLC
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v)
-
Standard: A certified reference standard of this compound.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities
The synthesis of this compound often starts from durene (1,2,4,5-tetramethylbenzene). Potential impurities may include:
-
Unreacted starting materials (e.g., durene).
-
Partially oxidized intermediates (e.g., 2,3,5,6-tetramethylbenzoic acid).
-
Byproducts from side reactions.
-
Residual solvents from the synthesis and purification process.
Data Presentation: HPLC
| Parameter | This compound | Impurity 1 (Example) | Impurity 2 (Example) |
| Retention Time (min) | 15.2 | 8.5 | 18.1 |
| Area (%) | 99.5 | 0.3 | 0.2 |
Alternative Purity Validation Methods
While HPLC is a powerful tool, orthogonal methods are often employed for a comprehensive purity assessment. Quantitative NMR (qNMR) and Differential Scanning Calorimetry (DSC) provide valuable complementary information.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Sample: Accurately weighed this compound.
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
NMR Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).
Procedure:
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve them in a known volume of the NMR solvent.
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure complete relaxation of all signals.
-
Data Analysis: Calculate the purity of the sample using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline substances, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.
Objective: To determine the purity of this compound by analyzing its melting behavior.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and hermetically seal it.
-
Thermal Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation.
Comparison of Analytical Techniques
| Feature | HPLC | qNMR | DSC |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity | Melting point depression |
| Primary Use | Separation and quantification of impurities | Absolute quantification, structural confirmation | Purity of highly crystalline substances |
| Advantages | High sensitivity, high resolution, widely applicable | Primary method, no analyte-specific standard needed, structural information | Fast, small sample size, good for total eutectic impurities |
| Limitations | Requires reference standards for impurity identification | Lower sensitivity than HPLC, requires soluble sample and internal standard | Not suitable for amorphous or thermally unstable compounds, does not identify impurities |
Conclusion
A multi-technique approach is often the most robust strategy for validating the purity of critical chemical intermediates like this compound. HPLC provides excellent separation of impurities and is ideal for routine quality control. qNMR offers the advantage of being a primary method for absolute purity determination and provides valuable structural information. DSC is a rapid and effective technique for assessing the purity of highly crystalline materials. The choice of method or combination of methods will depend on the specific requirements of the application, the nature of potential impurities, and the available instrumentation.
Visualizing the Workflow
Below is a diagram illustrating the logical workflow for the purity validation of this compound.
Caption: Workflow for Purity Validation.
References
A Comparative Guide to Methyl Group Substitution in Metal-Organic Frameworks: Impact on Pore Environment and Performance
For researchers, scientists, and drug development professionals, the precise tuning of the pore environment within Metal-Organic Frameworks (MOFs) is critical for applications ranging from gas separation to targeted drug delivery. Functionalization of the organic linkers is a primary strategy for this tuning, with methyl group substitution emerging as a simple yet powerful tool. This guide provides an objective comparison, supported by experimental data, of how introducing methyl groups alters the physicochemical properties and performance of MOFs.
The Impact of Methylation on MOF Properties: A Comparative Analysis
The introduction of methyl (-CH₃) groups onto the organic linkers of MOFs fundamentally alters the framework's pore environment. This modification primarily influences three key areas: steric hindrance, hydrophobicity, and electronic effects. These changes translate into measurable differences in physical properties and application-specific performance.
-
Steric Effects : The physical bulk of methyl groups can reduce the effective pore size or aperture of the MOF. This "pore constriction" can enhance size-selective gas separations by improving the molecular sieving effect.[1] For instance, introducing a methyl group in JNU-6 reduces the pore size from 5.4 Å to 4.1 Å in its methylated analogue, JNU-6-CH₃.[2]
-
Hydrophobicity : Methyl groups are nonpolar and increase the hydrophobicity of the pore surfaces.[3] This is crucial for applications in humid environments, as it can prevent water molecules from competing for adsorption sites, thereby enhancing the MOF's stability and performance in separating nonpolar gases or protecting sensitive cargo.[2][4] Materials with a water contact angle greater than 90° are considered hydrophobic.[3]
-
Electronic Effects : Methyl groups are weakly electron-donating, which can subtly modify the electronic environment of the organic linker. This can influence interactions with guest molecules, affecting adsorption enthalpies and catalytic activity.
The following tables summarize quantitative data from studies comparing parent MOFs with their methyl-substituted derivatives.
Table 1: Comparison of Physicochemical Properties
| MOF | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (Å) | Stability Note |
| UiO-66 | -H | ~1100-1200 | ~0.50 | 7.5 / 12.0[5] | Thermally stable up to 500 °C.[6] |
| UiO-66-(CH₃)₂ | -CH₃ | 868[1] | 0.38 | ~4.2[1] | Exhibits higher physicochemical stability than the parent MOF.[1][7] |
| JNU-6 | -H | - | - | 5.4[2] | - |
| JNU-6-CH₃ | -CH₃ | - | - | 4.1[2] | Enhanced moisture resistance is a known benefit of methyl groups.[2] |
| MUF-15 | -H | - | - | - | - |
| MUF-15-CH₃ | -CH₃ | Reduced vs. parent[8] | Reduced vs. parent[8] | - | Confers high moisture stability to the framework.[4] |
Table 2: Comparison of Gas Adsorption Performance
| MOF | Application | CO₂ Uptake (Condition) | Selectivity | Key Finding |
| UiO-66 | CO₂/N₂ Separation | Lower than methylated analogue | Lower than methylated analogue | The parent structure serves as a baseline for functionalization effects.[1] |
| UiO-66-(CH₃)₂ | CO₂/N₂ Separation | Increased vs. UiO-66 | High CO₂/N₂ selectivity | Pore constriction by methyl groups enhances both uptake and selectivity for CO₂.[1] |
| JNU-6 / JNU-6-CH₃ | C₂H₆/C₂H₄ Separation | - | Preferential for C₂H₆ | Methylation reduces pore size but maintains preferential binding for ethane.[2] |
Visualizing the Impact and Workflow
Diagrams are essential for conceptualizing the logical consequences of methyl substitution and the experimental processes used to study them.
Caption: Logical flow of methyl substitution's impact on MOF properties.
Caption: Standard experimental workflow for comparing MOF properties.
Experimental Protocols
The following sections outline generalized but detailed methodologies for the key experiments involved in synthesizing, characterizing, and testing parent and methyl-functionalized MOFs.
This protocol is based on the synthesis of UiO-66 and its derivatives but is broadly applicable.
-
Precursor Solution Preparation : In a glass vial, dissolve the metal salt (e.g., Zirconium(IV) chloride) and the organic linker (e.g., 1,4-benzenedicarboxylic acid for UiO-66 or 2,5-dimethyl-1,4-benzenedicarboxylic acid for UiO-66-(CH₃)₂) in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF).[9]
-
Modulator Addition (Optional) : Add a modulating agent, such as benzoic acid or acetic acid, to the solution. Modulators compete with the linker to coordinate with the metal centers, which can help control crystal size and reduce defects.
-
Solvothermal Reaction : Tightly cap the vial and place it in a convection oven.[9] Heat the mixture at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-48 hours).[9] During this time, the MOF crystals will precipitate from the solution.
-
Purification : After cooling the reaction to room temperature, the crystalline product is recovered.[9] This is typically done by centrifuging the mixture, decanting the supernatant, and washing the solid product multiple times with fresh DMF to remove unreacted precursors.[10]
-
Solvent Exchange : To prepare the MOF for activation, the high-boiling DMF within the pores is exchanged with a more volatile solvent like ethanol or dichloromethane. This is achieved by soaking the crystals in the new solvent over several days, with frequent solvent replacement.[11]
-
Powder X-Ray Diffraction (PXRD) :
-
Purpose : To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Method : A small amount of the dried MOF powder is loaded into a sample holder (often a capillary tube to minimize preferred orientation).[11] The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of 2θ angles. The resulting pattern is compared to simulated patterns from known crystal structures to verify the material's identity.[11]
-
-
Brunauer-Emmett-Teller (BET) Analysis :
-
Purpose : To determine the specific surface area, pore volume, and pore size distribution.
-
Method : A sample of the activated MOF is placed in a sample tube and degassed under vacuum at an elevated temperature to remove all guest molecules. The tube is then cooled to liquid nitrogen temperature (77 K). Nitrogen gas is incrementally introduced into the tube, and the amount of gas adsorbed onto the MOF surface at each pressure point is measured. The data is used to generate a N₂ adsorption-desorption isotherm, from which the BET surface area and other porous properties are calculated.[11]
-
-
Sample Activation : The MOF sample is activated in situ within the analysis port of a volumetric gas adsorption analyzer by heating under a high vacuum to ensure the pores are free of solvent and atmospheric guests.
-
Isotherm Measurement : The sample is maintained at a constant temperature (e.g., 273 K or 298 K). A probe gas (e.g., CO₂, N₂, CH₄) is introduced into the manifold at precisely controlled pressures. The amount of gas adsorbed by the sample at each equilibrium pressure point is measured to construct an adsorption isotherm.
-
Selectivity Calculation : For binary gas mixtures (e.g., CO₂/N₂), single-component isotherms for each gas are measured. The Ideal Adsorbed Solution Theory (IAST) is commonly used to calculate the adsorption selectivity based on these single-component isotherms for a given gas composition and pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. jove.com [jove.com]
Safety Operating Guide
Safe Disposal of 2,3,5,6-tetramethylterephthalic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,3,5,6-tetramethylterephthalic acid, ensuring compliance with safety regulations and fostering a secure research environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Impervious gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Respiratory Protection | Dust respirator or use in a well-ventilated area/fume hood. | Avoids inhalation of fine dust particles. |
| Body Protection | Lab coat or other protective clothing. | Prevents contamination of personal clothing. |
General Handling Guidelines:
-
Avoid generating dust when handling the solid chemical.[1]
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Keep containers tightly closed when not in use.
II. Step-by-Step Disposal Procedure
The proper disposal of this compound, a solid organic acid, requires adherence to hazardous waste regulations. Never dispose of this chemical down the sink or in regular trash.
-
Waste Identification and Segregation:
-
Label a dedicated, clean, and chemically compatible container as "Hazardous Waste: this compound".
-
Ensure the container is in good condition, with a secure, tight-fitting lid.
-
Do not mix with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous reactions.
-
-
Waste Collection:
-
Carefully transfer the waste this compound into the labeled hazardous waste container.
-
Minimize dust generation during transfer by using a scoop or spatula and avoiding vigorous pouring.
-
For trace amounts or contaminated labware (e.g., weighing boats, filter paper), collect these items in a separate, clearly labeled solid waste container.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Do not overfill the container; a recommended maximum fill level is 90% of its capacity.
-
-
Disposal of Empty Containers:
-
Thoroughly empty any remaining solid from the original chemical container.
-
The first rinse of the "empty" container should be collected and disposed of as hazardous waste.
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.
-
After appropriate rinsing and air-drying, deface the original label and dispose of the container as instructed by your institution's EHS guidelines.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup, including any necessary paperwork or online forms.
-
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the spilled solid.
-
Avoid creating dust.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team or EHS office.
-
Prevent entry into the affected area.
-
Provide details of the spilled chemical to the emergency responders.
-
IV. Chemical Properties Overview
Understanding the basic chemical properties of this compound can inform safe handling and disposal practices.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol [2][3] |
| Appearance | White solid |
| Hydrogen Bond Donor Count | 2[2] |
| Hydrogen Bond Acceptor Count | 4[2] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2,3,5,6-Tetramethylterephthalic Acid in the Laboratory
Essential guidance for researchers on personal protective equipment, operational protocols, and disposal, ensuring a secure laboratory environment.
For laboratory professionals engaged in research and development, the safe handling of chemical compounds is paramount. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), operational plans, and disposal procedures for 2,3,5,6-tetramethylterephthalic acid.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, appropriate engineering controls and personal protective equipment must be utilized.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders to minimize dust inhalation.[1][2]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is crucial for comprehensive protection. The following table summarizes the recommended equipment for different routes of potential exposure.
| Route of Exposure | Recommended Personal Protective Equipment |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be necessary for operations with a high risk of splashing.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A fully buttoned lab coat is mandatory. For larger quantities or increased splash potential, a chemical-resistant apron is advised.[2] |
| Respiratory | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling and Storage
Adherence to a strict operational protocol is essential for the safe handling of this compound from receipt to disposal.
1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of material to be used and the specific experimental conditions.
-
SDS Review: Although a specific SDS is unavailable, review the SDS for terephthalic acid and any other chemicals involved in the procedure.
-
PPE Check: Ensure all necessary PPE is in good condition and readily available.
2. Handling Procedures:
-
Weighing: Weigh the solid compound in a ventilated enclosure or a chemical fume hood to prevent the dispersion of dust.
-
Transferring: Use scoops or spatulas for transferring the solid.[3] Avoid creating dust clouds.
-
In Solution: When preparing solutions, slowly add the acid to the solvent to prevent splashing. If diluting an acidic solution, always add acid to water, never the other way around.[1]
3. Storage:
-
Container: Keep the compound in its original, tightly sealed container.[2]
-
Location: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials such as bases and strong oxidizing agents.[2]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and any associated hazards.[4]
Emergency and Disposal Plan
A clear plan for managing spills and disposing of waste is critical to maintaining a safe laboratory environment.
1. Spill Response:
-
Small Spills (Solid):
-
Large Spills:
-
Evacuate the area immediately.
-
Notify the appropriate emergency response personnel.
-
Restrict access to the spill area.
-
2. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
3. Disposal Plan:
-
Waste Identification: All waste containing this compound must be considered hazardous waste.[4]
-
Waste Segregation: Keep solid organic acid waste separate from other waste streams, particularly bases and oxidizers.[1]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[6]
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program.[1] Do not dispose of it in the regular trash or down the drain.[1]
Workflow for Safe Handling and Disposal of this compound
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. offices.austincc.edu [offices.austincc.edu]
- 6. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
